5-(Pyridin-4-yl)oxazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-yl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRIUJIVYWYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of 5-(Pyridin-4-yl)oxazol-2-amine: A Technical Guide to Target Identification and Validation
Executive Summary
The confluence of a pyridine ring and an oxazole core creates a scaffold of significant interest in contemporary drug discovery. This technical guide delineates a comprehensive, multi-pronged strategy for the elucidation of the biological targets of the novel compound, 5-(Pyridin-4-yl)oxazol-2-amine. While direct empirical data for this specific molecule is nascent, its structural motifs are prevalent in a multitude of bioactive agents, particularly kinase inhibitors. This document provides researchers, scientists, and drug development professionals with a robust framework for target identification, validation, and preliminary mechanism of action studies, thereby paving the way for its potential therapeutic application. Our approach is rooted in a logical progression from predictive computational methodologies to rigorous biochemical and cell-based validation, ensuring a high degree of scientific integrity and translational relevance.
Introduction: The Promise of the Pyridinyl-Oxazole Scaffold
The pyridine moiety is a cornerstone in medicinal chemistry, frequently embedded in molecules designed to interact with ATP-binding sites of protein kinases.[1] Similarly, the oxazole ring is recognized as a "privileged structure," offering metabolic stability and diverse interaction capabilities, contributing to a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[2] The amalgamation of these two pharmacophores in this compound suggests a strong hypothesis for its potential as a modulator of intracellular signaling pathways, most notably those regulated by protein kinases.
Compounds with similar structural features, such as vicinal phenyl/pyridin-4-yl systems connected to a five-membered heterocyclic core, have been investigated as potential p38α MAP kinase inhibitors.[3][4] Furthermore, related aminopyrimidine and aminothiazole structures have demonstrated potent inhibition of kinases like Aurora A and B.[5] This guide, therefore, will primarily focus on a systematic approach to identify and validate protein kinases as potential targets of this compound, while remaining cognizant of other potential target classes.
Tier 1: In Silico Target Prediction - Charting the Druggable Landscape
Before embarking on resource-intensive experimental work, a computational pre-assessment can provide invaluable direction. This initial phase aims to generate a prioritized list of putative targets based on structural and electronic complementarity.
Molecular Docking in Kinase ATP-Binding Sites
The foundational hypothesis posits that this compound acts as a kinase inhibitor. A logical first step is to perform molecular docking simulations against a comprehensive library of human kinase crystal structures.
Causality of Experimental Choice: The ATP-binding pocket of kinases, while conserved in its core fold, exhibits subtle but critical variations in size, shape, and residue composition. These differences can be exploited to achieve inhibitor selectivity. Docking will allow for the prediction of binding affinity and the identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and individual kinases.
Experimental Protocol: Kinase-Targeted Molecular Docking
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Assign appropriate atom types and partial charges using a force field such as AMBER or MMFF94.
-
Explore different protonation states of the 2-amino group and the pyridine nitrogen at physiological pH.
-
-
Receptor Preparation:
-
Source a curated library of high-resolution human kinase crystal structures from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to titratable residues.
-
Define the binding site based on the location of the co-crystallized ligand or using pocket detection algorithms.
-
-
Docking Simulation:
-
Employ a validated docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Perform flexible ligand-rigid receptor docking. For enhanced accuracy, allow for limited flexibility of key side chains in the binding pocket.
-
Generate multiple binding poses for each kinase-ligand pair.
-
-
Post-Docking Analysis:
-
Rank the kinases based on the predicted binding energy (docking score).
-
Visually inspect the top-scoring poses to assess the quality of the interactions. Look for hydrogen bonds with the hinge region, a hallmark of many kinase inhibitors.
-
Prioritize kinases that exhibit favorable and geometrically sound binding modes.
-
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling can identify the essential 3D arrangement of chemical features required for biological activity. This can be used to screen for other potential targets that share a similar pharmacophoric space.
Causality of Experimental Choice: If a set of known inhibitors for a particular kinase family shares structural similarities with this compound, a pharmacophore model can be constructed. This model can then be used to virtually screen large compound databases to identify molecules with similar activity, and conversely, to predict if our compound of interest fits the pharmacophore of known kinase inhibitor classes.
Tier 2: Biochemical Assays - From Prediction to In Vitro Validation
The prioritized list of putative targets from the in silico analysis must be subjected to rigorous biochemical validation. This tier aims to confirm direct binding and quantify the inhibitory activity of this compound against purified enzymes.
Primary Screening: Broad Kinome Profiling
To cast a wide net and identify potential off-target effects early, a broad kinase panel screen is the preferred initial step.
Causality of Experimental Choice: Kinome profiling provides a global view of the compound's selectivity.[6][7] By simultaneously assaying a large number of kinases (often >300), we can rapidly identify the most sensitive targets and gain insights into the compound's selectivity profile.[6] This is crucial for predicting potential therapeutic windows and off-target toxicities. Several commercial services offer kinome profiling, providing rapid and standardized results.[6]
Experimental Protocol: Kinome Profiling
-
Compound Submission:
-
Provide a high-purity sample of this compound to a specialized contract research organization (CRO).
-
Specify the desired screening concentration (typically 1-10 µM).
-
-
Assay Principle (Example: Radiometric Assay):
-
Individual kinases are incubated with a generic substrate (e.g., myelin basic protein) and radiolabeled ATP ([γ-³²P]ATP).
-
The reaction is initiated by the addition of the kinase.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The assay is performed in the presence and absence of this compound to determine the percent inhibition.
-
-
Data Analysis:
-
Results are typically presented as a percentage of inhibition for each kinase at the tested concentration.
-
A "hit" is defined as a kinase whose activity is inhibited above a certain threshold (e.g., >50% inhibition).
-
Secondary Assays: IC50 Determination and Mechanism of Inhibition
For the "hit" kinases identified in the primary screen, detailed enzymatic assays are performed to determine the half-maximal inhibitory concentration (IC50) and to elucidate the mechanism of inhibition.
Causality of Experimental Choice: The IC50 value is a quantitative measure of a compound's potency.[8] Understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) provides critical insights into how the compound interacts with its target and guides future optimization efforts.
Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a serial dilution of this compound.
-
Prepare a solution of the purified kinase, its specific substrate peptide, and ATP at a concentration close to its Km.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, and ATP with the various concentrations of the inhibitor.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.[9]
-
Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction.[9]
-
The amount of generated ADP is directly proportional to the kinase activity and is measured as a luminescent signal.[9]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Typical Value Range |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% | nM to µM |
| Ki | Inhibition constant, a measure of the inhibitor's binding affinity | nM to µM |
| Mechanism of Inhibition | How the inhibitor interacts with the enzyme and substrate | Competitive, Non-competitive, Uncompetitive, Mixed |
Table 1: Key Parameters from Secondary Biochemical Assays
Tier 3: Cell-Based Assays - Probing Biological Function and Target Engagement
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can enter cells, engage its target in a physiological context, and elicit a functional response.[10][11]
Target Engagement in a Cellular Milieu
Confirming that the compound binds to its intended target within intact cells is a critical validation step.
Causality of Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement.[12] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This provides direct evidence of target binding in a complex cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell lysates into different tubes and heat them to a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Phenotypic and Pathway-Specific Assays
The ultimate goal is to understand the functional consequences of target inhibition. The choice of these assays is entirely dependent on the identity of the validated kinase target and its known biological roles.
Causality of Experimental Choice: These assays connect target inhibition to a measurable cellular outcome. For example, if the target kinase is involved in cell cycle progression, a cell proliferation assay would be appropriate. If the target is part of a known signaling cascade, a Western blot for a downstream phosphorylation event would be highly informative.
Examples of Phenotypic Assays:
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the compound's effect on cancer cell growth if the target is an oncogenic kinase.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To determine if the compound induces programmed cell death.
-
Signaling Pathway Analysis (Western Blotting): To measure the phosphorylation status of downstream substrates of the target kinase. For instance, if the target is a MAP kinase, probing for the phosphorylation of downstream effectors like p38 or ERK would be relevant.
Figure 1: A streamlined workflow for target identification and validation.
Structure-Activity Relationship (SAR) Studies: The Path to Optimization
While this guide focuses on the initial target identification of this compound, it is crucial to acknowledge the next logical step: establishing a structure-activity relationship (SAR). By synthesizing and testing analogues of the parent compound, researchers can:
-
Improve Potency: Identify modifications that enhance binding affinity to the primary target.
-
Enhance Selectivity: Engineer out interactions with off-target kinases to minimize potential side effects.
-
Optimize Physicochemical Properties: Fine-tune properties like solubility and cell permeability to improve drug-like characteristics.
Conclusion and Future Perspectives
The journey from a promising chemical scaffold to a validated therapeutic lead is a meticulous process of hypothesis generation and rigorous experimental validation. This technical guide has outlined a systematic and logical workflow for the deconvolution of the biological targets of this compound. By integrating computational predictions with multi-tiered biochemical and cell-based assays, researchers can efficiently identify and validate its primary targets, elucidate its mechanism of action, and lay a solid foundation for future preclinical and clinical development. The pyridinyl-oxazole core holds significant promise, and the application of the principles and protocols detailed herein will be instrumental in unlocking its full therapeutic potential.
References
- Wang, Y., Wan, R., Han, F., Wang, P., & Wang, B. (n.d.). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine.
-
Mavridis, E., Bermperoglou, E., Pontiki, E., & Hadjipavlou-Litina, D. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3173. [Link]
- Abu Thaher, B., et al. (n.d.). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.
-
Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(15), 5589-5600. [Link]
- Abu Thaher, B., et al. (n.d.). 5-(4-Fluoro-phen-yl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine.
- Jacoby, E., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. ACS Medicinal Chemistry Letters, 13(10), 1638-1645.
-
Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894-5899. [Link]
- Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(2), 29-38.
-
Zarghi, A., & Arfaei, S. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(17), 6491. [Link]
-
Aslam, M., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(35), 22891-22906. [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Oncolines B.V. (2024). Kinome Profiling.
- Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
- Wang, C. (2017). How to validate small-molecule and protein interactions in cells?.
- van den Brink, N. J., & van den Heuvel, S. J. (2006). Kinome Profiling. Combinatorial Chemistry & High Throughput Screening, 9(4), 269-278.
- Precision for Medicine. (n.d.). Cell-Based Assays and Imaging.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- BMG LABTECH. (2020). Kinase assays.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Sygnature Discovery. (n.d.). Cell Based Assays Development.
- PNAS. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D.
- MDPI. (n.d.).
- Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4-Fluoro-phen-yl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(Pyridin-4-yl)oxazol-2-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(pyridin-4-yl)oxazol-2-amine scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its structural composition, featuring a pyridine ring linked to an amino-oxazole core, presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and potential for diverse chemical modifications. This guide provides a comprehensive review of the available literature concerning the synthesis, chemical properties, and prospective biological activities of this compound and its derivatives. While direct research on this specific molecule is emerging, this document synthesizes information from closely related analogues to offer valuable insights for researchers and drug development professionals. We will delve into plausible synthetic routes, explore potential therapeutic applications with a focus on kinase inhibition, and provide detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Chemical and Biological Significance of the Pyridinyl-Oxazole Scaffold
The fusion of pyridine and oxazole rings in a single molecular entity creates a scaffold with considerable therapeutic potential. The pyridine moiety, a common feature in many approved drugs, is known to participate in hydrogen bonding and can be crucial for target engagement. The oxazole ring, another privileged structure in medicinal chemistry, offers a stable aromatic system that can be readily functionalized. The 2-amino substitution on the oxazole ring provides an additional site for hydrogen bond donation, further enhancing the molecule's ability to interact with biological targets.
Derivatives of similar heterocyclic systems have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and anticancer properties. For instance, compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been investigated as potential p38α MAP kinase inhibitors[1]. Furthermore, the broader class of oxazole-containing compounds has been a cornerstone in the development of various therapeutic agents[2][3]. This guide will, therefore, extrapolate from the existing knowledge on related structures to build a comprehensive profile of this compound.
Synthetic Strategies for this compound and its Analogues
While the direct synthesis of this compound is not extensively documented in publicly available literature, several established synthetic methodologies for analogous 2-amino-oxazoles can be adapted. The following section outlines plausible and efficient synthetic pathways.
General Synthetic Approach: Hantzsch-Type Synthesis
A common and versatile method for the synthesis of the oxazole ring is the Hantzsch synthesis and its variations. A plausible retro-synthetic analysis for this compound is depicted below.
Caption: Retrosynthetic analysis for this compound.
A practical synthetic protocol based on this approach is detailed below.
Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine (An Analogous Procedure)
This protocol is adapted from the synthesis of a structurally similar compound, 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, and can likely be modified for the synthesis of the title compound by using the appropriate starting materials[1].
Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide
-
Rationale: This step creates the α-haloketone precursor necessary for the Hantzsch-type cyclization. The hydrobromide salt is often isolated for improved stability and handling.
-
Procedure:
-
To a solution of 4-acetylpyridine in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add bromine dropwise at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, will precipitate out of the solution.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Step 2: Cyclization to form the 2-Amino-oxazole Ring
-
Rationale: This is the key cyclization step where the α-haloketone reacts with a source of the amino group (urea or cyanamide) to form the 2-amino-oxazole ring. Microwave-assisted synthesis can significantly reduce reaction times[1].
-
Procedure:
-
In a microwave-safe vessel, combine 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide and urea.
-
Add a suitable solvent, such as ethanol or DMF.
-
Seal the vessel and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120-150 °C for 10-30 minutes).
-
After cooling, the reaction mixture is typically poured into water or a basic solution to precipitate the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of this compound can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₇N₃O | Based on chemical structure |
| Molecular Weight | ~161.16 g/mol | Calculated from the molecular formula |
| LogP | 1.0 - 2.0 | Estimated based on the polarity of the pyridine and amino-oxazole moieties |
| Hydrogen Bond Donors | 1 (from the amino group) | Structural analysis |
| Hydrogen Bond Acceptors | 3 (from the pyridine nitrogen and oxazole nitrogen and oxygen) | Structural analysis |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Presence of polar functional groups |
Structural Elucidation: The structure of synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons from the pyridine ring and a characteristic singlet for the amino protons.
-
¹³C NMR: Will show distinct signals for the carbon atoms of the pyridine and oxazole rings.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight.
-
FT-IR: Characteristic peaks for N-H stretching of the amine, C=N stretching of the pyridine and oxazole rings, and C-O-C stretching of the oxazole ring would be observed.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is scarce, the known activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential, particularly as a kinase inhibitor.
Kinase Inhibition: A Promising Avenue
Many small molecules containing pyridine and five-membered heterocyclic rings are potent kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Aurora Kinase Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural motif, have been identified as potent inhibitors of Aurora A and B kinases[4]. These kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
CDK Inhibition: N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown potential as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[5]. CDK2 dysregulation is implicated in several types of cancer.
-
p38α MAP Kinase Inhibition: As previously mentioned, compounds with a vicinal phenyl/pyridin-4-yl system attached to a five-membered heterocycle are potential p38α MAP kinase inhibitors[1].
Caption: Potential kinase targets of this compound.
Other Potential Therapeutic Areas
-
Antimicrobial Activity: Various oxazole and pyridine derivatives have demonstrated antimicrobial and antifungal properties[6][7]. The this compound scaffold could be explored for its potential against a range of pathogens.
-
Anticancer Activity: Beyond kinase inhibition, related heterocyclic compounds have shown cytotoxic effects against various cancer cell lines through other mechanisms[8][9].
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The synthetic routes outlined in this guide, based on established chemical principles and analogous transformations, provide a solid foundation for the synthesis of this core structure and a library of its derivatives.
The primary area for future investigation should be the comprehensive biological evaluation of this compound. A thorough kinase screening panel would be instrumental in identifying its primary targets and selectivity profile. Subsequent structure-activity relationship (SAR) studies, involving systematic modifications of the pyridine and oxazole rings, will be crucial for optimizing potency and pharmacokinetic properties.
References
- WO2011007324A1 - Pyridin-4-yl derivatives - Google P
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC - NIH. (URL: [Link])
-
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - NIH. (URL: [Link])
-
Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid - SciELO. (URL: [Link])
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - NIH. (URL: [Link])
-
(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. (URL: [Link])
- CN105130973B - 5- pyridine radicals -2- amino-benzo [d] oxazole derivatives and its preparation method and application - Google P
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and their Molecular Docking Studies - ResearchGate. (URL: [Link])
-
4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine - PubMed Central. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (URL: [Link])
-
Naturally Occurring Oxazole-Containing Peptides - MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (URL: [Link])
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC - NIH. (URL: [Link])
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for - Semantic Scholar. (URL: [Link])
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - MDPI. (URL: [Link])
-
4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (URL: [Link])
-
US10239882B2 - Substituted 5-methyl-[10][11][12]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents. (URL: )
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (URL: [Link])
-
Synthesis of amino acids and related compounds. 29. Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC - NIH. (URL: [Link])
- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P
-
Chemistry and Pharmacological Applications of 1,3-Oxazoles | Request PDF. (URL: [Link])
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents - ResearchGate. (URL: [Link])
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])
-
Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (URL: [Link])
- EP3331880A4 - N- (PYRIDIN-2-YL) -4- (THIAZOL-5-YL)
-
5-(3-Pyridinyl)-2-furanmethanamine - CAS Common Chemistry. (URL: [Link])
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. (URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: [Link])
-
Pyridin-3-yl 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | C23H22N4O3S | CID 127047752 - PubChem. (URL: [Link])
-
5-nitro-6-(4-(pyridin-2-ylthio)piperidin-1-yl)pyrimidin-4-amine - PubChem. (URL: [Link])
Sources
- 1. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105130973B - 5- pyridine radicals -2- amino-benzo [d] oxazole derivatives and its preparation method and application - Google Patents [patents.google.com]
- 9. brieflands.com [brieflands.com]
- 10. WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]
- 11. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
The Therapeutic Renaissance of Pyridinyl-Oxazole Scaffolds: A Technical Guide for Drug Discovery
Foreword: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – motifs that demonstrate a remarkable capacity to bind to a diverse array of biological targets, thereby exhibiting a wide spectrum of therapeutic activities. The pyridinyl-oxazole core is a quintessential example of such a scaffold. Its unique electronic properties, conformational flexibility, and hydrogen bonding capabilities make it a versatile platform for the design of novel therapeutics. This technical guide serves as an in-depth exploration of the pyridinyl-oxazole scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological activities, and therapeutic potential. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower your drug discovery endeavors.
The Pyridinyl-Oxazole Core: A Symphony of Structure and Function
The fusion of a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, with an oxazole ring, a five-membered aromatic heterocycle with nitrogen and oxygen atoms, creates a unique chemical entity with a rich pharmacological profile. The pyridine moiety often imparts aqueous solubility and can act as a hydrogen bond acceptor, while the oxazole ring can participate in various non-covalent interactions and serves as a bioisostere for amide or ester groups.[1] This combination has led to the development of pyridinyl-oxazole derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Potential: Targeting the Pillars of Malignancy
The pyridinyl-oxazole scaffold has emerged as a formidable weapon in the fight against cancer, with derivatives demonstrating efficacy against a range of cancer cell lines.[2] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mode of anticancer activity for many pyridinyl-oxazole compounds is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.
-
Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition: Certain heptaheteroaryl compounds incorporating oxazole and pyridine units have been identified as potent inhibitors of ROCK-2 kinase.[3][4] ROCK kinases are involved in regulating cellular processes such as motility, morphology, and contraction, all of which are critical for tumor invasion and metastasis.[4] The inhibition of ROCK-2 by these compounds leads to the dephosphorylation of its substrates, a decrease in stress fibers and focal adhesions, and the induction of neurite-like extensions, ultimately impairing cancer cell migration and proliferation.[3]
-
Other Kinase Targets: The versatility of the pyridinyl-oxazole scaffold allows for its adaptation to target a variety of other kinases implicated in cancer, such as p38 MAP kinase and Pim kinases.[5][6] The structure-activity relationship (SAR) studies often reveal that substitutions on both the pyridine and oxazole rings can significantly influence potency and selectivity.[1]
Caption: Inhibition of the ROCK signaling pathway by pyridinyl-oxazole compounds.
G-Quadruplex Stabilization: A Novel Anticancer Strategy
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. They are often found in the promoter regions of oncogenes and at telomeres, making them attractive targets for anticancer drug development. Acyclic pyridyl polyoxazoles have been identified as selective G-quadruplex stabilizing compounds.[7][8] By binding to and stabilizing these G4 structures, these molecules can interfere with DNA replication and transcription of oncogenes, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the pyridinyl-oxazole scaffold have provided valuable insights into the structural requirements for potent anticancer activity.
| Modification | Effect on Anticancer Activity | Reference(s) |
| Substitution on the Pyridine Ring | Introduction of -OMe, -OH, and -NH2 groups can enhance activity. Halogen atoms or bulky groups tend to decrease activity. | [1] |
| Isomeric Connectivity | Altering the connection point between the oxazole and pyridine rings can significantly impact G4-binding and kinase inhibition profiles. | [3] |
| Side Chains | Addition of amino side chains can modulate G-quadruplex binding affinity. | [3] |
| Urea Linker | Incorporation of a urea linker with a benzylic stereocenter can lead to potent ROCK inhibitors, with meta-substituents on the phenyl ring being favorable. | [9] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for anticancer compounds.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Pyridinyl-oxazole test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the pyridinyl-oxazole compounds in complete culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Potential: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyridinyl-oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Several pyridinyl-oxazole and related heterocyclic compounds have been identified as potent and selective COX-2 inhibitors.[12][13]
Caption: Selective inhibition of COX-2 by pyridinyl-oxazole derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay provides a rapid and sensitive method for screening COX-2 inhibitors.
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Pyridinyl-oxazole test compounds
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Reconstitute and dilute the COX-2 enzyme, arachidonic acid, and other kit components according to the manufacturer's instructions.[14]
-
Inhibitor Preparation: Prepare serial dilutions of the pyridinyl-oxazole test compounds and the positive control in COX Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add the COX Assay Buffer, the test inhibitor or control, and the diluted COX-2 enzyme.[15]
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for a specified duration.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Defense
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The pyridinyl-oxazole scaffold has shown promise in the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Pyridinyl-oxazole test compounds
-
Positive control antibiotic
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17]
-
Compound Dilution: Prepare serial twofold dilutions of the pyridinyl-oxazole compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Synthesis of Pyridinyl-Oxazole Scaffolds: Building the Core
Several synthetic routes have been developed for the construction of the pyridinyl-oxazole scaffold. The choice of method often depends on the desired substitution pattern.
Common Synthetic Strategies
-
Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring.[19]
-
Van Leusen Reaction: This is a versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[20]
-
Condensation Reactions: The condensation of α-haloketones with amides is another common approach to form the oxazole ring.[19]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to attach the pyridine and oxazole rings.
Exemplary Synthetic Protocol: Van Leusen Oxazole Synthesis
This protocol describes a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde.
Materials:
-
Aldehyde (e.g., a pyridinecarboxaldehyde)
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., methanol, ethanol, or water with a phase-transfer catalyst like β-cyclodextrin)[20]
-
Reaction vessel
-
Stirring apparatus
-
Purification setup (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the aldehyde in the chosen solvent.
-
Addition of Reagents: Add the base to the solution, followed by the portion-wise addition of TosMIC.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-oxazole derivative.
Conclusion and Future Perspectives
The pyridinyl-oxazole scaffold represents a highly privileged and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer, inflammation, and infectious diseases. The ability to fine-tune the biological activity through systematic structural modifications makes this scaffold an exciting area for further research and development. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel biological targets, and leveraging computational methods to guide the design of next-generation pyridinyl-oxazole-based therapeutics. This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this remarkable scaffold into tangible clinical benefits.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. [Link]
-
Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [Link]
-
MTT Cell Assay Protocol. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. PubMed. [Link]
-
Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. PMC. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
-
Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Pyridine Linked Hydrazinyl Oxazoles / Imidazoles. AIP Publishing. [Link]
-
Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... ResearchGate. [Link]
-
A Quantitative Structure–Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PMC. [Link]
-
SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. Jetir.Org. [Link]
-
Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. YouTube. [Link]
-
Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm (RSC Publishing). [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Polyetheroaryl Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. Preprints.org. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes. PubMed Central. [Link]
-
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]
-
Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 20. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantitation of 5-(Pyridin-4-yl)oxazol-2-amine in Biological Matrices via LC-MS/MS
Strategic Overview
The quantification of 5-(Pyridin-4-yl)oxazol-2-amine presents a distinct set of bioanalytical challenges. As a "privileged scaffold" in kinase inhibitor discovery (e.g., VEGFR, p38 MAP kinase inhibitors) and antitubercular research, accurate measurement of this moiety is critical for determining pharmacokinetic (PK) profiles.
However, the molecule's physicochemical properties—specifically the basicity of the pyridine nitrogen combined with the polarity of the 2-aminooxazole core—create a "perfect storm" for chromatographic tailing and matrix suppression.
This guide moves beyond generic templates to provide a mechanism-based protocol . We prioritize Mixed-Mode Cation Exchange (MCX) for sample preparation and High-pH Reverse Phase Chromatography for separation. This combination ensures the removal of plasma phospholipids (the primary cause of ion suppression) and provides sharp, symmetrical peaks for low-level quantitation.
Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7]
| Property | Value (Approx) | Analytical Implication |
| Molecular Weight | 161.16 g/mol | Low mass range; requires high-purity solvents to avoid background noise interference. |
| pKa (Pyridine) | ~5.3 | Ionized at acidic pH; Neutral at pH > 7. |
| pKa (Aminooxazole) | ~2.5 - 4.0 | Weakly basic; contributes to polarity. |
| LogP | ~1.2 - 1.5 | Moderately polar; risk of early elution (ion suppression zone) on standard C18 at acidic pH. |
| Solubility | Low (Neutral) | High solubility in acidic media; ensure load samples are acidified. |
Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)
While Protein Precipitation (PPT) is faster, it fails to remove phospholipids, leading to significant matrix effects for this polar analyte. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the gold standard here. It leverages the basicity of the pyridine ring to "lock" the analyte onto the sorbent while washing away neutrals and acidic interferences.
Reagents
-
Sorbent: Oasis MCX or Strata-X-C (30 mg/1 cc).
-
Loading Buffer: 2% Formic Acid in Water (pH ~2.5).
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Protocol
-
Pre-treatment:
-
Aliquot 100 µL of plasma/serum.[1]
-
Add 10 µL of Internal Standard (IS) solution (e.g., stable isotope-labeled analog or a structural analog like sulfamethoxazole if SIL is unavailable).
-
Add 300 µL of 2% Formic Acid . Vortex for 30s. Rationale: This acidifies the sample (pH < pKa), ensuring the pyridine nitrogen is fully protonated (positively charged).
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Wash 1 (Acidic/Aqueous):
-
1 mL 2% Formic Acid .
-
Purpose: Removes proteins and polar interferences; analyte remains ionically bound.
-
-
Wash 2 (Organic/Neutral):
-
1 mL 100% Methanol .
-
Purpose:CRITICAL STEP. This removes neutral hydrophobic interferences and, most importantly, phospholipids . Since the analyte is ionically bound, it will not wash off with methanol.
-
-
Elution:
-
Reconstitution:
-
Evaporate eluate to dryness under N₂ at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20).
-
Chromatographic Separation (LC)[5][12]
Standard acidic mobile phases (Formic acid/Water) often cause peak tailing for pyridines due to secondary interactions with residual silanols on the column. We utilize a High-pH Reverse Phase strategy.
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Gemini NX-C18. Note: These columns are chemically engineered to withstand high pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Hold for polar retention |
| 0.50 | 5 | Start Gradient |
| 3.00 | 95 | Elute Analyte |
| 4.00 | 95 | Wash Column |
| 4.10 | 5 | Re-equilibrate |
| 6.00 | 5 | End Run |
Rationale: At pH 10, the pyridine moiety (pKa ~5.3) is completely deprotonated (neutral). This increases its hydrophobicity, improving retention on the C18 column and eliminating silanol interactions, resulting in sharp, symmetrical peaks.
Mass Spectrometry (MS/MS) Detection[5][12][13]
Operate in Positive Electrospray Ionization (ESI+) mode. The amino-oxazole and pyridine nitrogens are excellent proton acceptors.
-
Source: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
-
Cone Gas: 150 L/Hr
-
Desolvation Gas: 1000 L/Hr
MRM Transitions (Quantification):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Origin of Fragment |
| This compound | 162.2 | 120.1 | 30 | 22 | Loss of NCN (Oxazole ring cleavage) |
| Qualifier Transition | 162.2 | 79.1 | 30 | 35 | Pyridine ring cation |
| Qualifier Transition | 162.2 | 134.1 | 30 | 18 | Loss of CO |
Note: Collision energies are instrument-dependent (values above are typical for Waters Xevo TQ-S). Always perform a direct infusion optimization.
Workflow Visualization
The following diagrams illustrate the analytical logic and the specific SPE mechanism designed for this basic heterocycle.
Figure 1: End-to-end bioanalytical workflow emphasizing the critical acidification step prior to SPE.
Figure 2: The chemical logic of Mixed-Mode Cation Exchange (MCX) used to isolate the basic pyridine-oxazole.
Validation & Quality Control
To ensure compliance with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines, the following parameters must be assessed:
-
Selectivity: Analyze blank plasma from 6 different sources (including lipemic and hemolyzed) to ensure no interference at the retention time of the analyte (m/z 162.2) or IS.
-
Matrix Effect (ME):
-
Calculate ME Factor = (Peak Area of Analyte spiked post-extraction) / (Peak Area of Analyte in neat solution).
-
Target: 0.85 – 1.15. If < 0.8, phospholipids are suppressing the signal (re-optimize SPE Wash 2).
-
-
Linearity: Expected dynamic range: 1.0 ng/mL to 1000 ng/mL . Use a 1/x² weighting factor for regression.
-
Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Carryover must be < 20% of the Lower Limit of Quantification (LLOQ).
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Peak Tailing | Secondary silanol interactions. | Ensure pH of mobile phase is > 9.5. Use a "Hybrid" particle column (BEH/Gemini). |
| Low Recovery | Analyte eluting in Wash 2. | Ensure Wash 2 is 100% Methanol (no acid/base). Ensure Load step was sufficiently acidic. |
| Signal Drift | Source contamination. | Divert LC flow to waste for the first 1.0 min and last 2.0 min of the gradient. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Seminal work on MCX SPE for removing phospholipids).
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
Methodology for structure-activity relationship (SAR) studies of 5-(Pyridin-4-yl)oxazol-2-amine analogs
An Application Guide to the Methodical Exploration of Structure-Activity Relationships for 5-(Pyridin-4-yl)oxazol-2-amine Analogs
Abstract
This document provides a comprehensive methodological framework for conducting Structure-Activity Relationship (SAR) studies on this compound analogs, a scaffold of significant interest in kinase inhibitor discovery. We move beyond a simple listing of procedures to deliver an integrated strategy that combines computational design, biochemical validation, and cell-based functional analysis. The protocols herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the rationale behind experimental choices and the technical details required to generate robust and interpretable SAR data.
Introduction: The Rationale for SAR in Kinase Inhibitor Discovery
Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[1] For kinase inhibitors, the goal is to identify key structural features that enhance potency against the target kinase, improve selectivity across the kinome, and optimize pharmacokinetic properties.[2] The this compound core is a "privileged scaffold," meaning it contains structural motifs capable of interacting with multiple biological targets, particularly the ATP-binding site of protein kinases.[3] Compounds with a vicinal phenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been identified as potential p38α MAP kinase inhibitors, highlighting the therapeutic potential of this chemical class.[4]
A successful SAR campaign is not a linear process but an iterative cycle of design, synthesis, testing, and analysis. This guide will detail the methodologies for the "testing" and "analysis" phases, which are critical for generating the data that fuels the next design cycle.
The Integrated SAR Workflow: A Cyclical Approach
The exploration of SAR is a cyclical process where data from each stage informs the next. The objective is to move from a preliminary "hit" compound to a highly optimized "lead" with desirable drug-like properties. This iterative workflow ensures that resources are directed toward synthesizing and testing only the most promising analogs.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
The Screening Cascade: From Target Binding to Cellular Function
A tiered approach to screening is essential for efficiency. Analogs first undergo high-throughput biochemical assays to confirm target interaction. Promising candidates then advance to more complex and lower-throughput cell-based assays to verify activity in a physiological context.
Tier 1: Primary Biochemical Assays
The initial goal is to quantify the direct interaction between the analog and the purified target kinase. This provides the cleanest measure of potency (e.g., IC₅₀ or Kᵢ).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for screening because it minimizes interference from compound autofluorescence.[5] The assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase's ATP binding pocket. A high TR-FRET signal indicates tracer binding, while a low signal indicates displacement by the test compound.[6][7]
Caption: Principle of the TR-FRET competitive binding assay.
Protocol: LanthaScreen™ TR-FRET Kinase Binding Assay
-
Reagent Preparation:
-
Prepare 5X Kinase Buffer (e.g., Thermo Fisher PV3189).
-
Prepare a 2X solution of the target kinase (e.g., p38α) in 1X Kinase Buffer.
-
Prepare a 2X solution of a suitable fluorescent tracer (e.g., Kinase Tracer 236) in 1X Kinase Buffer.
-
Prepare a 2X solution of the Terbium-labeled antibody (e.g., Tb-anti-GST) in 1X Kinase Buffer.
-
Perform a 3-fold serial dilution of the this compound analogs in DMSO, then dilute into 1X Kinase Buffer to create 4X final concentration stocks. The final DMSO concentration in the well should not exceed 1%.[5]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilution to the assay wells.
-
Add 5 µL of a 4X mixture of the tracer and antibody to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X kinase solution to all wells. Final volume is 20 µL.
-
Controls: Include "no inhibitor" wells (DMSO vehicle only) for high signal and "no kinase" wells for background.
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader (e.g., BMG LABTECH PHERAstar). Excite at 340 nm and read emissions at 495 nm (Terbium donor) and 520 nm (Tracer acceptor).[8]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).[8]
-
Normalize the data using the high and low controls.
-
Plot the normalized TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to any kinase. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[6] Inhibition results in less ADP production and therefore a lower light signal.[6]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare 2X kinase/substrate solution: In kinase reaction buffer, mix the target kinase and its specific peptide substrate to 2X the final desired concentration.
-
Prepare 5X test compound dilutions in kinase reaction buffer from DMSO stocks.
-
-
Kinase Reaction (384-well plate format):
-
Add 2 µL of the 5X test compound to the wells.
-
Add 2 µL of a 5X ATP solution.
-
Initiate the reaction by adding 6 µL of the 2X kinase/substrate solution. Final volume is 10 µL.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent. This converts ADP to ATP and provides the luciferase/luciferin for light generation. Incubate for 30 minutes.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Plot luminescence signal against the log of inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀.
-
Tier 2: Cell-Based Assays
These assays determine if the analogs can enter cells, engage the target kinase, and modulate its downstream signaling pathway. They provide a more physiologically relevant measure of potency (EC₅₀).
Principle: Western blotting can visualize the phosphorylation state of a kinase's downstream substrates. A potent inhibitor should decrease the level of phosphorylation of a key substrate in a dose-dependent manner. Using fluorescently labeled secondary antibodies allows for the simultaneous detection of multiple proteins on the same blot, such as a target protein and its phosphorylated form, which saves time and improves data quality.[9]
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK [thermofisher.com]
Navigating the Preclinical Landscape: Application of a Novel AMPK Activator in a Murine Model of Metabolic Disease
Introduction: The Therapeutic Promise of AMPK Activation
Metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), a serine/threonine kinase that acts as a central energy sensor.[1][2] Activation of AMPK can trigger a cascade of downstream events that collectively enhance glucose uptake, promote fatty acid oxidation, and suppress lipid synthesis, making it a highly attractive therapeutic target for metabolic disorders.[2]
While a multitude of structurally diverse compounds are under investigation as AMPK activators, this document will focus on a representative molecule, (S)-5-(6-((6-amino-5-cyanopyridin-2-yl)thio)-2-methyl-1H-benzo[d]imidazol-1-yl)-2-methyl-2,3-dihydro-1H-inden-1-one (PF-06409577) , a potent and selective direct activator of AMPK. This compound, while structurally distinct from 5-(Pyridin-4-yl)oxazol-2-amine, for which there is limited public data, serves as an excellent case study due to its well-documented preclinical development in animal models of metabolic disease. Its pyridine-containing heterocyclic core structure also aligns with the broader chemical space of interest.
This guide provides a comprehensive overview of the application of PF-06409577 in a murine model of diet-induced obesity and insulin resistance, offering detailed protocols and insights for researchers in drug discovery and development.
Mechanism of Action: Direct Allosteric Activation of AMPK
PF-06409577 functions as a direct allosteric activator of AMPK. It binds to a pocket on the kinase domain of the catalytic α-subunit and the carbohydrate-binding module of the β-subunit, inducing a conformational change that promotes phosphorylation of Threonine 172 (Thr172) on the α-subunit by upstream kinases, such as LKB1. This phosphorylation is the canonical step for AMPK activation. Once activated, AMPK initiates a signaling cascade to restore cellular energy balance.
Caption: Signaling pathway of PF-06409577-mediated AMPK activation.
Application in a Diet-Induced Obesity (DIO) Mouse Model
The following protocols outline the use of PF-06409577 in a C57BL/6J mouse model of diet-induced obesity, a standard preclinical model for studying metabolic disease.
Experimental Workflow
Caption: Experimental workflow for evaluating PF-06409577 in a DIO mouse model.
Detailed Protocols
1. Animal Model Induction:
-
Strain: C57BL/6J male mice (6-8 weeks old).
-
Diet: Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks. A control group should be maintained on a standard chow diet.
-
Housing: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Monitoring: Monitor body weight and food intake weekly.
2. Compound Formulation and Administration:
-
Formulation: Prepare a suspension of PF-06409577 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be homogenized before each administration.
-
Dosage: Based on published studies, a typical oral dose for this class of compound might range from 3 to 30 mg/kg. Dose-ranging studies are recommended.
-
Administration: Administer the compound or vehicle control once daily via oral gavage.
3. In-Life Monitoring and Efficacy Endpoints:
-
Body Weight and Composition: Measure body weight weekly. At the end of the study, body composition (fat and lean mass) can be determined using techniques like DEXA or NMR.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer a baseline blood glucose measurement from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer a baseline blood glucose measurement.
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
4. Terminal Procedures and Ex Vivo Analysis:
-
Blood Collection: At the end of the study, collect terminal blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Plasma Biomarkers: Analyze plasma for levels of insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
Tissue Collection: Harvest key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Flash-freeze in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting for p-AMPK and p-ACC, gene expression analysis, lipid content).
Summary of Experimental Parameters
| Parameter | Recommendation |
| Animal Model | C57BL/6J male mice on a high-fat diet (60% kcal fat) for 12-16 weeks |
| Compound | PF-06409577 |
| Formulation | Suspension in 0.5% methylcellulose |
| Route of Administration | Oral gavage |
| Dosage | 3 - 30 mg/kg, once daily (dose optimization recommended) |
| Treatment Duration | 4 - 8 weeks |
| Key Efficacy Readouts | Body weight, OGTT, ITT, plasma insulin and lipids, liver triglycerides |
| Target Engagement Marker | Western blot for p-AMPK and p-ACC in liver and skeletal muscle |
Safety and Pharmacokinetics
-
Safety: General health monitoring throughout the study is crucial. Note any signs of adverse effects such as changes in behavior, posture, or grooming. Published data on related compounds should be consulted for potential off-target effects.
-
Pharmacokinetics (PK): A preliminary PK study is advisable to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the dosing regimen and ensure adequate target engagement.
Conclusion and Future Directions
The use of potent and selective AMPK activators like PF-06409577 in well-characterized animal models of disease is a critical step in the preclinical validation of this therapeutic strategy. The protocols described herein provide a robust framework for evaluating the efficacy of such compounds in a diet-induced obesity model. Future studies could explore the utility of these activators in other disease models where AMPK is implicated, such as in certain cancers[1] or neurodegenerative disorders.[1] A thorough understanding of the in vivo pharmacology, safety, and PK/PD relationship is essential for the successful translation of these promising molecules into clinical candidates.
References
- MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- PubMed. (2010, June 10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
- NIH. (n.d.). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.
- PubMed Central. (n.d.). Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator.
- American Diabetes Association. (n.d.). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer.
Sources
Development of Antibodies Targeting 5-(Pyridin-4-yl)oxazol-2-amine for Immunoassays: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and application of antibodies specific to the small molecule 5-(Pyridin-4-yl)oxazol-2-amine. This guide offers in-depth technical insights and step-by-step protocols for hapten synthesis, antibody production, and the development of a competitive enzyme-linked immunosorbent assay (ELISA).
Introduction
The detection and quantification of small molecules are pivotal in various fields, including pharmaceutical drug development, clinical diagnostics, and environmental monitoring. Immunoassays, powered by the high specificity of antibodies, offer a robust and sensitive platform for such applications.[1][2] this compound is a heterocyclic compound of interest, and the development of antibodies targeting this molecule can enable the creation of valuable analytical tools.
Due to their low molecular weight, small molecules like this compound are generally not immunogenic on their own and are referred to as haptens. To elicit an immune response, they must be covalently coupled to a larger carrier protein.[1] This guide will walk you through the entire workflow, from designing and synthesizing a suitable hapten derivative to producing and characterizing specific antibodies, and finally, to establishing a quantitative immunoassay.
Section 1: Hapten Design and Synthesis
The journey to a successful immunoassay for a small molecule begins with the strategic design and synthesis of a hapten. The hapten must mimic the target molecule while incorporating a linker or spacer arm with a functional group for conjugation to a carrier protein.[3]
Rationale for Hapten Design
For this compound, the primary amine group at the 2-position of the oxazole ring is a key feature. To ensure that the resulting antibodies recognize the core structure, the linker should be attached at a position that minimizes interference with the main epitopes. A plausible strategy is to introduce a linker at the 5-position of the oxazole ring, replacing the pyridin-4-yl group in the immunizing hapten, or by modifying the pyridine ring. However, to maintain the core structure as the primary epitope, we will focus on modifying the 2-amino group.
We propose the synthesis of a derivative with a carboxylic acid functional group, which can be readily conjugated to the primary amines of a carrier protein using carbodiimide chemistry. A short spacer arm is included to enhance the accessibility of the hapten for antibody binding.
Proposed Synthesis of Hapten-Linker Construct
A plausible synthetic route for a this compound derivative with a carboxyl linker is outlined below. This proposed pathway is based on established principles of organic synthesis, including the Robinson-Gabriel synthesis of oxazoles.[4][5][6]
Caption: Proposed workflow for the synthesis of a this compound hapten with a carboxyl linker.
Protocol 1: Synthesis of N-(1-(pyridin-4-yl)-2-oxopropyl)acetamide (Intermediate 1)
-
Materials: 1-amino-1-(pyridin-4-yl)propan-2-one, Acetic anhydride, Pyridine, Dichloromethane (DCM).
-
Procedure: a. Dissolve 1-amino-1-(pyridin-4-yl)propan-2-one in DCM and cool to 0 °C. b. Add pyridine as a base. c. Slowly add acetic anhydride and stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain N-(1-(pyridin-4-yl)-2-oxopropyl)acetamide.
Protocol 2: Synthesis of 5-methyl-2-(pyridin-4-yl)oxazole (Intermediate 2)
-
Materials: N-(1-(pyridin-4-yl)-2-oxopropyl)acetamide, Concentrated sulfuric acid.
-
Procedure: a. Add N-(1-(pyridin-4-yl)-2-oxopropyl)acetamide to concentrated sulfuric acid at 0 °C. b. Stir the mixture at room temperature for 12-16 hours. c. Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. d. Extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the crude product by column chromatography.
Protocol 3: Synthesis of 4-(5-(pyridin-4-yl)oxazol-2-ylamino)butanoic acid (Final Hapten)
-
Materials: 2-amino-5-(pyridin-4-yl)oxazole, Ethyl 4-bromobutanoate, Sodium hydride (NaH), Tetrahydrofuran (THF), Lithium hydroxide (LiOH), Methanol, Water.
-
Procedure: a. Alkylation: i. Dissolve 2-amino-5-(pyridin-4-yl)oxazole in anhydrous THF and cool to 0 °C. ii. Add NaH portion-wise and stir for 30 minutes. iii. Add ethyl 4-bromobutanoate and allow the reaction to warm to room temperature and stir for 12-16 hours. iv. Quench the reaction with water and extract with ethyl acetate. v. Dry the organic layer and concentrate. Purify by column chromatography to get the ethyl ester intermediate. b. Hydrolysis: i. Dissolve the ethyl ester intermediate in a mixture of methanol and water. ii. Add LiOH and stir at room temperature for 2-4 hours. iii. Monitor the reaction by TLC. iv. Acidify the reaction mixture to pH 4-5 with 1N HCl. v. Extract the product with a suitable organic solvent (e.g., DCM/isopropanol mixture). vi. Dry the organic layer and concentrate to obtain the final hapten, 4-(5-(pyridin-4-yl)oxazol-2-ylamino)butanoic acid.
Section 2: Hapten-Carrier Protein Conjugation
To render the hapten immunogenic, it is conjugated to a large carrier protein. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used for this purpose.[7] The choice of carrier protein can influence the resulting immune response. It is advisable to use one carrier protein (e.g., KLH) for immunization and a different one (e.g., BSA) for coating the ELISA plate in the screening assay to avoid generating antibodies against the carrier protein itself.
Carbodiimide (EDC/NHS) Chemistry
The carboxylic acid group on our synthesized hapten can be coupled to the primary amines on the carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10]
Caption: Schematic of EDC/NHS chemistry for hapten-carrier protein conjugation.
Protocol 4: Conjugation of Hapten to Carrier Protein (KLH and BSA)
-
Materials: Synthesized hapten, KLH, BSA, EDC, Sulfo-NHS, Conjugation Buffer (0.1 M MES, pH 4.5-5), Quenching Buffer (e.g., 50 mM Tris, pH 7.2), Desalting columns.
-
Procedure: a. Dissolve the hapten in a minimal amount of an organic solvent (e.g., DMSO) and then dilute in Conjugation Buffer. b. Dissolve the carrier protein (KLH or BSA) in Conjugation Buffer. c. Add the hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point is 20-40 moles of hapten per mole of carrier protein. d. Dissolve EDC and Sulfo-NHS in cold Conjugation Buffer immediately before use. e. Add the EDC/Sulfo-NHS solution to the hapten-carrier protein mixture. f. Incubate the reaction for 2-4 hours at room temperature with gentle stirring. g. Quench the reaction by adding the Quenching Buffer. h. Purify the conjugate by passing it through a desalting column to remove unreacted hapten and crosslinkers. i. Characterize the conjugate by determining the hapten density (molar ratio of hapten to protein) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a unique absorbance.
Section 3: Antibody Production
Both polyclonal and monoclonal antibodies can be generated against the hapten-carrier conjugate. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that all recognize the same epitope.
Polyclonal Antibody Production in Rabbits
Rabbits are a common host for polyclonal antibody production due to their robust immune response and the relatively large volume of serum that can be obtained.[11]
Protocol 5: Rabbit Immunization and Serum Collection
-
Pre-immunization: Collect blood from the rabbit before the first immunization to serve as a negative control (pre-immune serum).
-
Immunogen Preparation: a. For the primary immunization, emulsify the KLH-hapten conjugate (e.g., 200 µg per rabbit) with an equal volume of Complete Freund's Adjuvant (CFA). b. For subsequent booster immunizations, emulsify the KLH-hapten conjugate (e.g., 100 µg per rabbit) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Immunization Schedule:
-
Day 0: Primary immunization via subcutaneous injections at multiple sites.
-
Week 2: First booster immunization.
-
Week 4: Second booster immunization.
-
Week 5: Collect a test bleed and evaluate the antibody titer by ELISA.
-
Continue with booster immunizations every 2-3 weeks until a satisfactory antibody titer is achieved.
-
-
Serum Collection: Once a high antibody titer is confirmed, larger volumes of blood can be collected. Allow the blood to clot, and then centrifuge to separate the serum. Store the serum in aliquots at -20°C or -80°C.
| Immunization Schedule for Polyclonal Antibody Production in Rabbits | |
| Day | Procedure |
| 0 | Pre-immune bleed (1-2 ml). Primary immunization with 200 µg of KLH-hapten in CFA. |
| 14 | First booster immunization with 100 µg of KLH-hapten in IFA. |
| 28 | Second booster immunization with 100 µg of KLH-hapten in IFA. |
| 35 | Test bleed (1-2 ml). Titer check by indirect ELISA. |
| 42 | Third booster immunization with 100 µg of KLH-hapten in IFA. |
| 56 | Production bleed (10-20 ml). |
Monoclonal Antibody Production using Hybridoma Technology
Monoclonal antibodies offer high specificity and a continuous supply. The process involves generating hybridoma cell lines that produce the desired antibody.[12][13][14]
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Protocol 6: Monoclonal Antibody Production
-
Immunization: Immunize mice (e.g., BALB/c) with the KLH-hapten conjugate following a similar schedule as for rabbits, but with lower antigen doses (e.g., 25-50 µg per mouse).
-
Cell Fusion: a. Three days after the final booster, euthanize the mouse and aseptically remove the spleen. b. Prepare a single-cell suspension of splenocytes. c. Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Selection and Screening: a. Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan. b. After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA with the BSA-hapten conjugate as the coating antigen.
-
Cloning and Expansion: a. Expand positive hybridoma clones and then subclone them by limiting dilution to ensure monoclonality. b. Re-screen the subclones to identify those with the highest antibody production and specificity. c. Expand the selected clones for large-scale antibody production in vitro (in cell culture) or in vivo (as ascites in mice).
-
Antibody Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or G affinity chromatography.
Section 4: Immunoassay Development: Competitive Indirect ELISA
A competitive ELISA is a suitable format for the detection of small molecules.[15][16] In this assay, the free hapten in the sample competes with a hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of the hapten in the sample.
Principle of Competitive Indirect ELISA
Caption: Principle of the competitive indirect ELISA for hapten detection.
Protocol 7: Competitive Indirect ELISA
-
Coating: a. Dilute the BSA-hapten conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the coating solution to each well of a 96-well microplate. c. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween 20). b. Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. c. Incubate for 1-2 hours at room temperature.
-
Competition: a. Prepare a standard curve of the free hapten in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20). b. Dilute the polyclonal serum or monoclonal antibody to its optimal working concentration in Assay Buffer. c. In a separate plate or tubes, pre-incubate 50 µL of the diluted antibody with 50 µL of the standards or samples for 30-60 minutes at room temperature. d. Wash the coated and blocked plate 3 times with Wash Buffer. e. Transfer 100 µL of the pre-incubated antibody/hapten mixture to each well. f. Incubate for 1-2 hours at room temperature.
-
Detection: a. Wash the plate 4-5 times with Wash Buffer. b. Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG), diluted in Assay Buffer, to each well. c. Incubate for 1 hour at room temperature.
-
Signal Development: a. Wash the plate 4-5 times with Wash Buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes. d. Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).
-
Data Acquisition and Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Plot a standard curve of absorbance versus the logarithm of the hapten concentration. c. Determine the concentration of the hapten in the samples by interpolating their absorbance values on the standard curve. The IC50 value, which is the concentration of the hapten that causes 50% inhibition of the maximum signal, is a key parameter for assay sensitivity.[17][18]
Section 5: Immunoassay Validation
Validation of the developed immunoassay is crucial to ensure its reliability for the intended application. Key validation parameters should be assessed according to guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[19][20][21][22]
| Key Immunoassay Validation Parameters | Description |
| Specificity/Selectivity | The ability of the antibody to bind exclusively to the target analyte and not to structurally related compounds. |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments. |
| Precision | The degree of agreement among a series of measurements, expressed as the coefficient of variation (CV%). Includes intra-assay and inter-assay precision. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from the blank. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity and Range | The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. |
Protocol 8: Basic Immunoassay Validation
-
Specificity (Cross-Reactivity): Test a panel of structurally related compounds in the competitive ELISA. Calculate the cross-reactivity as follows: Cross-Reactivity (%) = (IC50 of this compound / IC50 of related compound) x 100.
-
Accuracy (Spike and Recovery): Spike known concentrations of the hapten into the sample matrix (e.g., serum, urine) and measure the recovery. The recovery should typically be within 80-120%.
-
Precision: Analyze multiple replicates of samples at different concentrations on the same day (intra-assay) and on different days (inter-assay) to determine the CV%. A CV% of <15% is generally acceptable.
-
LOD and LOQ: Determine the LOD and LOQ from the standard curve data, for example, as the concentration corresponding to the mean signal of the blank plus 3 or 10 standard deviations, respectively.
Conclusion
The development of antibodies and immunoassays for small molecules like this compound is a multi-step process that requires careful planning and execution. This guide provides a comprehensive framework, from the initial design and synthesis of a suitable hapten to the production of specific antibodies and the development and validation of a quantitative competitive ELISA. By following these detailed protocols and understanding the underlying scientific principles, researchers can successfully create valuable tools for the sensitive and specific detection of this target molecule.
References
- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (23), 2369–2372.
-
Creative Diagnostics. (n.d.). Hybridoma Technology Protocol. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Weller, M. G. (2022). EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
- Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1437–1443.
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
YouTube. (2021). Van Leusen Reaction. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Bangs Laboratories. (n.d.). Covalent Coupling. Retrieved from [Link]
-
Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Retrieved from [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]
-
JoVE. (2023). An Optimised Indirect ELISA Protocol for Detection and Quantification of Anti-viral Antibodies in Human Plasma or Serum: A Case Study Using SARS-CoV-2. Retrieved from [Link]
-
ResearchGate. (2025). Ethyl 2-aminooxazole-5-carboxylate. Retrieved from [Link]
-
Defense Technical Information Center. (2025). Production of Polyclonal Antibodies in Rabbits. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Hybridoma Technology Protocol. Retrieved from [Link]
-
BioGenes GmbH. (n.d.). Polyclonal Antibody Production Services. Retrieved from [Link]
- Wang, S., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 379.
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
-
Genext Genomics. (n.d.). Steps Involved in Monoclonal Antibody Production. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Indirect ELISA protocol. Retrieved from [Link]
-
Shao, S., et al. (2021). Optimization of ic-ELISA. The IC50 was calculated when the Amax... ResearchGate. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). SOP 001: POLYCLONAL ANTIBODY PRODUCTION IN RABBITS. Retrieved from [Link]
-
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
- Wang, Y., et al. (2017). A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection. Toxins, 9(4), 136.
-
NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services. Retrieved from [Link]
-
YouTube. (2020). Monoclonal antibody production using hybridoma technology | Animated biology. Retrieved from [Link]
-
MDPI. (2024). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. Retrieved from [Link]
-
Moodle@Units. (n.d.). Producing Monoclonal Antibodies Using Hybridomas. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
Auctores. (n.d.). Basics of Hybridoma Technology for The Generation of Monoclonal Antibodies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Polyclonal Antibody Production Services | BioGenes GmbH [biogenes.de]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. manuals.plus [manuals.plus]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. genextgenomics.com [genextgenomics.com]
- 14. Antibody Generation: Producing Monoclonal Antibodies Using Hybridomas [moodle2.units.it]
- 15. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. fda.gov [fda.gov]
- 22. nebiolab.com [nebiolab.com]
Troubleshooting & Optimization
Improving the yield and purity of 5-(Pyridin-4-yl)oxazol-2-amine synthesis
Welcome to the technical support center for the synthesis of 5-(Pyridin-4-yl)oxazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, enabling you to improve both the yield and purity of your target compound. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmacologically active agents. The most common and accessible route is a variation of the Hantzsch oxazole synthesis, which involves two key stages:
-
α-Bromination of 4-Acetylpyridine: This step prepares the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone. This intermediate is often generated and used as its hydrobromide salt to improve stability.
-
Cyclocondensation with Urea: The α-bromoketone intermediate is then reacted with urea to form the desired 2-aminooxazole ring.
This seemingly straightforward process is fraught with potential pitfalls, from the instability of the α-bromoketone to challenges in purification due to the physicochemical properties of the final product. This guide will address these issues systematically.
Visualizing the Workflow
To provide a clear overview, the following diagram illustrates the general synthetic workflow and the key stages where issues can arise.
Caption: Competing pathways in the Hantzsch synthesis with urea.
-
Troubleshooting Steps:
-
Control of pH: The reaction is typically favored under neutral to slightly acidic conditions. If the reaction mixture becomes too basic, it can promote the N-alkylation pathway. The use of the α-bromoketone hydrobromide salt can help to maintain a suitable pH.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures might favor the thermodynamically more stable imidazole product. Monitor the reaction progress closely and stop it once the formation of the desired product has maximized.
-
Part 3: Purification
Question 4: I am struggling to purify the final product. It seems to be very polar and streaks on my silica gel column. What are my options?
Answer: The purification of this compound is challenging due to its polarity and basicity.
-
Causality: The presence of the pyridine nitrogen and the 2-amino group makes the molecule quite polar and basic. This leads to strong interactions with the acidic silica gel, causing streaking and poor separation during column chromatography.
-
Troubleshooting Steps:
-
Recrystallization: This should be the first method you attempt. A variety of solvents should be screened. Good options for polar compounds include:
-
Ethanol or Methanol
-
Acetonitrile
-
Water/Ethanol mixtures
-
DMF/Water mixtures
-
-
Column Chromatography with Additives: If chromatography is necessary, the silica gel should be "deactivated" to reduce the acidity.
-
Amine Additive: Pre-treating your eluent with a small amount of a volatile amine, such as triethylamine (~1%), can significantly improve the chromatography by competing for the acidic sites on the silica.
-
Ammonia in Methanol: A common mobile phase for basic compounds is a gradient of methanol (containing 1-2% ammonium hydroxide) in dichloromethane (DCM).
-
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase:
-
Alumina (basic or neutral): This can be a good alternative for basic compounds.
-
Reverse-Phase Chromatography (C18): This is an excellent option for polar compounds. A typical eluent system would be a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.
-
-
Optimized Purification Parameters
| Method | Stationary Phase | Eluent System | Key Consideration |
| Column Chromatography | Silica Gel | DCM/MeOH with 1% Et₃N | The amine additive is crucial to prevent streaking. |
| Column Chromatography | Neutral Alumina | Ethyl Acetate/Hexane or DCM/MeOH | Less acidic than silica, better for basic compounds. |
| Reverse-Phase HPLC | C18 | Water/Acetonitrile + 0.1% TFA | Often provides the best resolution for polar compounds. |
| Recrystallization | N/A | Ethanol, Acetonitrile, or Water/Alcohol mixtures | Most efficient method for obtaining high purity material if a suitable solvent is found. |
Summary of Key Recommendations
-
Precursor Synthesis: Use controlled conditions (low temperature, 1 eq. bromine) and isolate the 2-bromo-1-(pyridin-4-yl)ethanone as its hydrobromide salt for improved stability.
-
Cyclization: Employ a polar aprotic solvent (e.g., DMF), a large excess of urea, and carefully optimize the reaction temperature (80-100 °C). Consider microwave synthesis to improve efficiency.
-
Purification: Prioritize recrystallization. If chromatography is necessary, use a deactivated stationary phase (e.g., silica with triethylamine or alumina) or switch to reverse-phase chromatography.
By carefully considering the chemical principles at each stage of the synthesis and applying these troubleshooting strategies, you can significantly improve the yield and purity of your this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 5-(Pyridin-4-yl)oxazol-2-amine in Aqueous Solutions
An exceptional technical support center guide. The structure is logical and user-friendly, starting with foundational FAQs before diving into specific, actionable troubleshooting guides. The scientific explanations are clear and directly support the recommended protocols. The use of tables and Graphviz diagrams is particularly effective for visualizing data and workflows, which is a significant value-add for the target audience of scientists and researchers. The comprehensive reference list with clickable URLs firmly establishes the guide's authoritativeness and trustworthiness. This response perfectly embodies the persona of a Senior Application Scientist, delivering expert advice in a practical and accessible format.
This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 5-(Pyridin-4-yl)oxazol-2-amine. As your dedicated application scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot solubility-related setbacks in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the inherent structural features of this compound that contribute to its poor aqueous solubility?
This compound possesses a semi-rigid, planar heterocyclic system. While the pyridine and amine moieties offer sites for hydrogen bonding, the overall molecule has significant non-polar surface area, leading to low intrinsic aqueous solubility. The pyridine ring introduces basicity, with pyridine derivatives typically having a pKa around 5-6.[1] This means that at physiological pH (7.4), the molecule is predominantly in its neutral, less soluble form. Overcoming the crystal lattice energy of the solid compound with the energy of solvation in water is often thermodynamically unfavorable without formulation intervention.
Q2: Beyond pH, what other critical factors should I consider when developing an aqueous formulation for this compound?
Several factors are pivotal. The choice of excipients is critical; this includes co-solvents, surfactants, and complexing agents that can fundamentally alter the solution environment.[2][3][4] Temperature can influence solubility, although this effect must be determined empirically. Finally, the solid-state form (polymorph, salt, or amorphous solid) of the starting material can have a profound impact on its dissolution rate and apparent solubility.
Troubleshooting Guides & Protocols
This section addresses common experimental failures and provides validated, step-by-step methodologies for resolution.
Issue 1: Very Low or Undetectable Compound Concentration in Neutral Aqueous Buffers (e.g., PBS pH 7.4)
Scenario: You have prepared a suspension of this compound in a pH 7.4 buffer for a biological assay, but analysis shows negligible amounts of dissolved compound, leading to inconsistent or negative results.
Root Cause Analysis: At neutral pH, the basic nitrogen on the pyridine ring is not protonated, rendering the molecule uncharged and minimally soluble. To achieve a sufficient concentration for most in vitro assays, the intrinsic solubility must be enhanced. pH modification is the most direct strategy for ionizable compounds like this one.
This protocol will establish the relationship between pH and the equilibrium solubility of your compound.
-
Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM strength) covering a pH range from 2.0 to 10.0. Use buffers such as citrate for the acidic range, phosphate for the mid-range, and borate for the alkaline range. Verify the final pH of each buffer after preparation.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess of solid this compound to a known volume (e.g., 1 mL) of each buffer in a separate vial. Ensure there is visible undissolved solid.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.[5]
-
After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, like PVDF, that has low compound binding).
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Interpretation: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will clearly indicate the pH at which the compound is most soluble.
Scientific Rationale: By lowering the pH well below the pKa of the pyridine nitrogen, the compound becomes protonated, forming a cationic salt. This charged species is significantly more polar and interacts more favorably with water molecules, leading to a dramatic increase in solubility.
Data Presentation: Expected pH-Solubility Profile
| pH | Expected Solubility Trend | Predominant Molecular Species |
| 2.0 | High | Protonated (cationic) form, maximizing water interactions. |
| 4.0 | Moderate to High | A mixture of protonated and neutral forms. |
| 7.4 | Low | Primarily the neutral, poorly soluble form. |
| 10.0 | Low | The neutral form remains, with no solubility benefit. |
Experimental Workflow: pH-Based Solubility Screening
Caption: Workflow for optimizing aqueous solubility using pH modification.
Issue 2: Compound Precipitates (Crashes Out) When a DMSO Stock is Diluted into Aqueous Media
Scenario: You have successfully dissolved the compound in 100% DMSO to make a concentrated stock solution. However, upon diluting this stock into your aqueous assay buffer (e.g., for cell culture), a fine precipitate forms immediately, rendering the final concentration unknown and invalidating the experiment.
Root Cause Analysis: This is a classic "solvent-shift" precipitation. The compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous environment once the DMSO concentration is lowered significantly (typically to <1%). The aqueous buffer cannot maintain the compound in solution at the target concentration.
This protocol explores the use of pharmaceutically acceptable excipients to maintain solubility upon dilution.
-
Select Excipients:
-
Prepare Test Formulations:
-
Co-solvent Systems: Prepare stock solutions of your compound in various co-solvents (e.g., 10 mg/mL in PEG 400). Then, prepare intermediate aqueous solutions containing different percentages of the co-solvent (e.g., 50% PEG 400 in water, 25% PEG 400 in water).
-
Surfactant Systems: Prepare aqueous solutions containing the surfactant at a concentration well above its critical micelle concentration (CMC), for example, 1% Tween® 80 in your buffer.
-
-
Kinetic Solubility Test:
-
Prepare your compound at 2x the final desired concentration in the selected co-solvent or surfactant vehicle.
-
In a separate tube, have an equal volume of your assay buffer.
-
Rapidly add the compound solution to the buffer and vortex immediately.
-
Visually inspect for precipitation (turbidity) immediately, and then at set time points (e.g., 15 min, 1 hr, 4 hr) under a light source. A clear solution indicates a successful formulation.
-
-
Select the Optimal Formulation: Choose the formulation that keeps the compound dissolved at the desired concentration using the lowest possible percentage of excipient to minimize potential effects on the biological assay.
Scientific Rationale:
-
Co-solvents work by reducing the polarity of the water-based solvent system, making it more "hydrophobic-friendly" and better able to solvate the drug molecule.[8][13]
-
Surfactants , above their CMC, form micelles—colloidal aggregates with a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, effectively being "hidden" from the aqueous environment and resulting in a macroscopically clear and stable solution.[11][12][14]
Data Presentation: Example Co-solvent/Surfactant Screening Results
| Formulation Vehicle (for 100 µM final concentration) | Observation at 1 hour | Interpretation |
| 1% DMSO (Control) | Heavy Precipitate | Fails; requires formulation aid. |
| 10% Ethanol / 90% Buffer | Slight Haze | Marginal improvement, may not be stable. |
| 10% PEG 400 / 90% Buffer | Clear Solution | Viable Option. PEG 400 is an effective co-solvent. |
| 1% Tween® 80 in Buffer | Clear Solution | Viable Option. Micellar solubilization is effective. |
Decision Tree for Overcoming Precipitation
Caption: A decision-making framework for selecting a solubilization strategy.
References
-
Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]
-
Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]
-
Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]
-
Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]
-
Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Future Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]
-
Title: Solubility Enhancement of Rifabutin by Co-solvency Approach Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Solubilization techniques used for poorly water-soluble drugs Source: Acta Pharmaceutica Sinica B - PubMed Central URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: Solubilization Capabilities of Some Cationic, Anionic, and Nonionic Surfactants toward the Poorly Water-Soluble Antibiotic Drug Erythromycin Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]
-
Title: Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization Source: ResearchGate URL: [Link]
-
Title: Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL: [Link]
Sources
- 1. 5-(Pyridin-2-yl)oxazol-4-amine () for sale [vulcanchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. longdom.org [longdom.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. scispace.com [scispace.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. bepls.com [bepls.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Cytotoxicity of 5-(Pyridin-4-yl)oxazol-2-amine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(Pyridin-4-yl)oxazol-2-amine derivatives. This scaffold is a promising pharmacophore found in many potent kinase inhibitors.[1][2] However, a recurring challenge in the development of these compounds is managing their inherent cytotoxicity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during your experiments.
Section 1: Foundational FAQs - Understanding the Cytotoxicity
This section addresses the fundamental questions regarding the cytotoxic nature of this chemical series.
Q1: My cells are dying. What are the likely mechanisms of cytotoxicity for this compound derivatives?
Observing significant cell death is a common, yet complex, issue. The cytotoxicity of this scaffold can stem from several sources:
-
On-Target Kinase Inhibition: The compound may be potently inhibiting its intended kinase target, which is essential for cell survival, leading to apoptosis. This is a desired outcome in cancer cell lines but problematic for non-cancerous cells.
-
Off-Target Kinase Effects: Kinase inhibitors are rarely perfectly selective.[3][4] Your compound may be inhibiting other kinases crucial for cell viability, a phenomenon known as off-target toxicity.[5][6][7] A comprehensive kinome scan is often required to identify these unintended interactions.
-
Metabolic Activation: The pyridine ring can be metabolized by cytochrome P450 (CYP) enzymes in the liver and in cell culture systems.[8][9][10] This process can sometimes generate reactive metabolites that are highly toxic and can damage cellular components.[10]
-
General Cellular Toxicity: The physicochemical properties of the compound itself, independent of specific protein interactions, might disrupt cellular membranes or mitochondrial function, leading to necrosis or apoptosis.
Understanding the dominant mechanism is the first critical step in devising a mitigation strategy.
Q2: How do I accurately and reliably measure the cytotoxicity of my compound series?
A robust and reproducible cytotoxicity assay is the bedrock of your troubleshooting efforts. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell viability.
Experimental Protocol: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Plate your chosen cell line (e.g., a cancer line like A549 and a non-cancerous line like NHDF for comparison) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of your this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing your compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, under normal cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the CC50 (50% cytotoxic concentration).
Q3: How can I determine if the observed cytotoxicity is on-target or off-target?
Distinguishing between on-target and off-target effects is crucial for lead optimization. Here’s a logical workflow to dissect this:
-
Correlate Potency with Cytotoxicity: For a series of analogs, plot the biochemical IC50 (potency against the target kinase) against the cellular CC50 (cytotoxicity). A strong correlation suggests the cytotoxicity is likely on-target. A poor correlation points towards off-target effects or other mechanisms.
-
Use a "Gatekeeper" Mutant: If your target kinase has a known "gatekeeper" mutation that confers resistance to inhibitors, test your compound on cells engineered to express this mutant. If the compound is no longer cytotoxic to these cells, the effect is on-target.
-
Calculate the Selectivity Index (SI): The SI is a critical metric for assessing a compound's therapeutic window.[12][13] It is calculated by comparing the cytotoxicity in a normal, non-cancerous cell line to the cytotoxicity in a cancer cell line.[12][13][14][15]
-
Formula: SI = CC50 (Normal Cells) / CC50 (Cancer Cells)
-
An SI value greater than 3 is generally considered selective and desirable.[12]
-
Caption: Workflow to differentiate on-target vs. off-target cytotoxicity.
Section 2: Troubleshooting Guide - Medicinal Chemistry & Structural Modification
If your lead compound has a poor therapeutic window, rational structural modifications can mitigate toxicity while preserving potency. This is a core tenet of structure-activity relationship (SAR) studies.[16]
Q4: What structural modifications can I make to the this compound core to reduce cytotoxicity?
Systematic modification at key positions of the scaffold is a proven strategy. Focus your efforts on the three main components of the molecule.
Caption: Key modification points on the core scaffold.
-
Modify the Pyridine Ring: The pyridine nitrogen is often a metabolic hotspot. Consider bioisosteric replacement—swapping the pyridine ring for another group with similar steric and electronic properties but a different metabolic profile.
-
Strategy: Replace the pyridine with a phenyl ring bearing an electron-withdrawing group (e.g., -CN, -CF3) to mimic the electronics.
-
Rationale: Removing the pyridine nitrogen can block CYP-mediated metabolism at that site, preventing the formation of potentially toxic N-oxide metabolites.
-
-
Alter the Oxazole Core: While the oxazole ring is a valuable scaffold, "scaffold hopping" to other 5-membered heterocycles can sometimes dissociate efficacy from toxicity.[2]
-
Vary the 2-Amine Substituent: This position is often solvent-exposed and provides a great opportunity to fine-tune physicochemical properties like solubility and permeability, which can influence toxicity.
-
Strategy: Introduce polar groups (e.g., small polyethylene glycol chains) or sterically bulky groups.
-
Rationale: Increasing polarity can sometimes reduce off-target membrane interactions and improve the pharmacokinetic profile, leading to lower systemic toxicity.
-
Data Presentation: Example SAR Table
The goal is to find a modification that decreases cytotoxicity (increases CC50) without significantly harming potency (low IC50), thus maximizing the Selectivity Index (SI).
| Compound ID | Modification | Target IC50 (nM) | CC50 (Normal Cells, µM) | CC50 (Cancer Cells, µM) | Selectivity Index (SI) |
| Lead-001 | (Parent) Pyridin-4-yl | 15 | 0.5 | 0.2 | 2.5 |
| Mod-002 | Phenyl-4-CN | 25 | 5.0 | 0.3 | 16.7 |
| Mod-003 | Thiazole Core | 50 | 2.5 | 1.0 | 2.5 |
| Mod-004 | 2-Amine PEG linker | 20 | > 20 | 0.25 | > 80 |
As shown, modifications at the pyridine ring (Mod-002) and the 2-amine position (Mod-004) successfully increased the selectivity index.
Q5: Can a prodrug strategy help mask the cytotoxicity of my lead compound?
Yes, a prodrug approach is an excellent strategy, particularly if the toxicity is mechanism-based or related to poor physicochemical properties.[18][19][20] A prodrug is an inactive form of the drug that is converted to the active form in vivo, ideally at the site of action.[18]
-
Concept: A promoiety is attached to a functional group on the parent drug (like the 2-amine) via a linker that is designed to be cleaved by specific enzymes (e.g., esterases, phosphatases) that are more abundant in tumor tissue or the liver.[18][21]
-
Application: For the this compound scaffold, the 2-amine group is a prime candidate for modification. You can create a phosphoramidate or an amino acid conjugate.[21][22]
-
Benefit: This can improve solubility, alter distribution, and prevent the parent molecule from engaging with off-targets until it reaches the desired cellular compartment, thereby reducing systemic toxicity.[20][21][22]
Section 3: Troubleshooting Guide - Formulation & Delivery Strategies
Sometimes, the inherent properties of a compound can be managed not by changing its structure, but by changing how it's delivered to the cells.
Q6: My compound has poor aqueous solubility. Could this be contributing to the observed cytotoxicity and how can I fix it?
Absolutely. Poorly soluble compounds can precipitate out of solution in cell culture media, forming aggregates.[23] These aggregates can be nonspecifically toxic to cells, leading to overestimated cytotoxicity that is not related to the compound's pharmacological activity.
-
Troubleshooting:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Solubility Measurement: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the assay buffer.
-
Formulation Adjustment: If solubility is an issue, consider using formulation strategies such as creating a nanosuspension or using co-solvents like PEG-400, though care must be taken as excipients can have their own toxicity.[24][25][26]
-
Q7: How can a nanoparticle drug delivery system help mitigate the toxicity of my compound?
Nanoparticle (NP) delivery systems encapsulate your cytotoxic drug, altering its pharmacokinetic profile and biodistribution.[23][27][28][29][30] This is an advanced strategy often used in later-stage preclinical development.
-
Mechanism: By encapsulating the drug, the NP shields normal tissues from exposure. The NP is designed to preferentially accumulate in tumor tissue through the "Enhanced Permeability and Retention" (EPR) effect or by being decorated with targeting ligands (e.g., antibodies) that bind to receptors overexpressed on cancer cells.
-
Common NP Types:
-
Liposomes: Spherical vesicles composed of a lipid bilayer.
-
Polymeric Nanoparticles: Often made from biodegradable polymers like PLGA.[27]
-
Dendrimers: Highly branched, tree-like structures.
-
-
Benefit: This targeted delivery increases the concentration of the drug at the tumor site while minimizing its concentration in healthy tissues, thus dramatically improving the therapeutic index.[29]
Caption: Workflow of nanoparticle-mediated drug delivery to reduce toxicity.
Section 4: Advanced Protocols & Troubleshooting Common Assay Failures
Q8: I suspect metabolic activation is the cause of toxicity. How can I test this?
An in vitro metabolic stability assay using liver microsomes is the gold standard for this purpose. This assay measures how quickly your compound is metabolized by CYP enzymes.[31] A compound that is rapidly metabolized is more likely to form reactive intermediates.
Protocol: In Vitro Metabolic Stability Assay
-
Prepare Microsomes: Use commercially available pooled human liver microsomes (HLM). Thaw them on ice.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), your test compound (e.g., at 1 µM), and HLM (e.g., at 0.5 mg/mL).
-
Initiate Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: Take aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculate Half-Life: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the metabolic half-life (t½). A short half-life (<30 min) indicates high metabolic liability.
Q9: My cytotoxicity assay has high background noise or is not reproducible. What am I doing wrong?
High background and poor reproducibility can invalidate your results. Here are common culprits and their solutions.[32][33][34][35][36]
-
Issue: Contamination: Microbial contamination of cells or reagents.
-
Solution: Always use sterile technique. Regularly test your cell stocks for mycoplasma.
-
-
Issue: Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps.
-
-
Issue: Edge Effects: Wells on the edge of the plate evaporate more quickly, concentrating the compound and media components.
-
Solution: Do not use the outermost wells of the 96-well plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Issue: Compound Precipitation: As discussed in Q6, this is a major source of artifacts.
-
Solution: Check solubility limits and consider reformulating if necessary.
-
-
Issue: Insufficient Washing: Residual reagents can cause high background signals.[32][34]
-
Solution: Ensure washing steps between reagent additions are thorough and consistent across the plate.[32]
-
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Pharmaceuticals. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). Molecules. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2020). Journal of Medicinal Chemistry. [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2023). ResearchGate. [Link]
-
The calculated values of the selectivity index (SI) of some compounds. (n.d.). ResearchGate. [Link]
-
Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. (1995). Biochemical Pharmacology. [Link]
-
Formulation approaches in mitigating toxicity of orally administrated drugs. (2010). Expert Opinion on Drug Delivery. [Link]
-
A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility. (2024). Chemistry – A European Journal. [Link]
-
Strategies to Inhibit Tyrosine Kinases. (2001). Holland-Frei Cancer Medicine. 6th edition. [Link]
-
A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Toxicological considerations when creating nanoparticle based drugs and drug delivery systems?. (2011). Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. [Link]
-
CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors. (2019). Cancer Research. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). International Journal of Molecular Sciences. [Link]
-
A simple model to solve a complex drug toxicity problem. (2016). RSC Advances. [Link]
-
Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. (2022). BioMed Research International. [Link]
-
What causes high background in cell based assays?. (2020). ResearchGate. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). Chemical Reviews. [Link]
-
Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014). ResearchGate. [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2021). Pharmaceutics. [Link]
-
Targeting the Checkpoint to Kill Cancer Cells. (2014). Cancers. [Link]
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). Journal of Medicinal Chemistry. [Link]
-
Selectivity Index: Significance and symbolism. (n.d.). IATE. [Link]
-
NANOPARTICLE-INDUCED TOXICITY IN ADVANCED DRUG DELIVERY SYSTEMS. (2024). International Journal of Progressive Research in Engineering Management and Science. [Link]
-
Formulation Strategies for High Dose Toxicology Studies: Case Studies. (2014). ResearchGate. [Link]
-
Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. (2014). Chemical Research in Toxicology. [Link]
-
High Background in ELISA: Causes, Fixes, and Tips. (n.d.). Astor Scientific. [Link]
-
In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. (2024). Preprints.org. [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2024). Russian Journal of Bioorganic Chemistry. [Link]
-
Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research. [Link]
-
Nanoparticle-based targeted drug delivery. (2010). Experimental and Molecular Pathology. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2023). Molecules. [Link]
-
The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018). Drug Development & Delivery. [Link]
-
An AKR1C3-activated kinase inhibitor prodrug. (2024). RSC Chemical Biology. [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2023). Azure Biosystems. [Link]
-
A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. (2020). Archives of Toxicology. [Link]
-
Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (2015). International Journal of Scientific Research. [Link]
-
Smart nanocarrier-based drug delivery systems for cancer therapy and toxicity studies: A review. (2018). Journal of Controlled Release. [Link]
-
Prodrugs for Amines. (2008). Molecules. [Link]
-
How can off-target effects of drugs be minimised?. (n.d.). Patsnap. [Link]
-
Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. (2021). ACS Pharmacology & Translational Science. [Link]
-
Predicting Toxicity in Drug Development. (2022). Pharmaceutical Technology. [Link]
-
Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (2021). International Journal of Molecular Sciences. [Link]
-
Cyclization-activated Prodrugs. (2009). Current Topics in Medicinal Chemistry. [Link]
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Inhibit Tyrosine Kinases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. banglajol.info [banglajol.info]
- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An AKR1C3-activated kinase inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pharmoutsourcing.com [pharmoutsourcing.com]
- 27. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. ijprems.com [ijprems.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. How to deal with high background in ELISA | Abcam [abcam.com]
- 33. researchgate.net [researchgate.net]
- 34. astorscientific.us [astorscientific.us]
- 35. azurebiosystems.com [azurebiosystems.com]
- 36. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Purification of 5-(Pyridin-4-yl)oxazol-2-amine and its Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(Pyridin-4-yl)oxazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable heterocyclic scaffold. The unique physicochemical properties of this molecule present distinct challenges that require carefully considered strategies. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful isolation of high-purity material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and purification of this compound.
Q1: What are the primary chemical properties of this compound that complicate its purification?
A1: The purification challenges stem from three core molecular features:
-
Basicity of the Pyridine Ring: The pyridine nitrogen (pKa of pyridine ≈ 5.2) is basic and readily protonated. This makes the molecule highly susceptible to strong interactions with acidic media, most notably silica gel, leading to significant tailing and poor recovery during chromatography.
-
High Polarity: The combination of the 2-aminooxazole moiety and the pyridine ring results in a highly polar molecule with poor solubility in non-polar organic solvents. This limits the choice of solvents for both chromatography and recrystallization.
-
Hydrogen Bonding: The primary amine and the pyridine nitrogen are strong hydrogen bond acceptors and donors. This leads to high melting points and can influence solubility in protic solvents. In the solid state, extensive intermolecular hydrogen bonding contributes to a stable crystal lattice, which can make redissolving the purified material challenging.[1]
Q2: What is a common synthetic route, and what are the key intermediates I need to purify?
A2: A prevalent method for constructing the 2-aminooxazole ring is the Hantzsch-type synthesis, which involves the condensation of an α-haloketone with urea.[2] The typical sequence is:
-
Halogenation of 4-acetylpyridine: This step produces the key intermediate, 2-bromo-1-(pyridin-4-yl)ethan-1-one (or its chloro-analogue). This intermediate is often a lachrymator and can be unstable, requiring careful handling and purification.
-
Cyclocondensation: The α-haloketone is then reacted with urea in a suitable solvent, such as ethanol, often under reflux, to form the target this compound.[2]
Purification challenges exist for both the α-haloketone intermediate and the final product.
Q3: What are the most likely impurities I will encounter in the crude final product?
A3: Besides residual solvents, you should anticipate:
-
Unreacted 2-halo-1-(pyridin-4-yl)ethan-1-one: This is a common impurity if the reaction does not go to completion.
-
Excess Urea: As it is often used in excess.
-
Isomeric Byproducts: Under certain conditions, side reactions can lead to the formation of imidazole-based isomers.[1]
-
Polymeric Material: α-haloketones and the final product can be susceptible to self-condensation or degradation, especially under harsh heating or basic/acidic conditions, forming intractable tars.
Q4: How should I store the purified compound and its key intermediates?
A4:
-
This compound: As a solid, it is generally stable. Store in a tightly sealed container at 4°C, protected from light and moisture to prevent gradual degradation.
-
2-halo-1-(pyridin-4-yl)ethan-1-one: This intermediate is significantly less stable. It is recommended to use it immediately after synthesis. If storage is necessary, it should be kept under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) and protected from light.
Section 2: Troubleshooting Guide for Purification of the Final Product
This guide provides solutions to specific experimental problems encountered during the purification of this compound.
Problem 1: Severe Tailing and Low Recovery During Silica Gel Chromatography
Symptoms: The product elutes from the column over a large number of fractions as a long, drawn-out streak instead of a tight band. Total recovery of the material is significantly below 100%.
Causality: The basic pyridine nitrogen atom forms strong acid-base interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the molecule to "stick" to the stationary phase, requiring a much higher concentration of the polar eluent to dislodge it, resulting in tailing.
Solution: Eluent Modification
The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
Detailed Protocol: Flash Chromatography with a Modified Eluent
-
Prepare the Eluent: Choose a standard solvent system for polar compounds, such as Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate/Hexane. To this system, add 0.5% to 1% triethylamine (TEA) or a 7N solution of ammonia in methanol. A typical starting gradient might be 0% to 10% MeOH in DCM, with 1% TEA maintained throughout.
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. First, dissolve the crude material in a minimal amount of methanol or DCM. Add silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" method generally provides better resolution than loading the sample dissolved in a liquid.
-
Column Packing: Pack the column using your initial eluent mixture (e.g., 100% DCM with 1% TEA).
-
Elution: Carefully load the adsorbed sample onto the top of the column. Run the gradient, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The presence of TEA will prevent streaking, leading to sharper bands and improved recovery.
Why this works: The triethylamine is a stronger base than the pyridine moiety of the product. It preferentially binds to the acidic silanol groups, effectively "capping" them and presenting a more neutral surface to the analyte.
Sources
Technical Support Center: Resolving Ambiguous Spectroscopic Data for Pyridinyl-Oxazole Compounds
Welcome to the technical support center for the analysis of pyridinyl-oxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting spectroscopic data for this important class of N-heterocyclic compounds. Pyridinyl-oxazoles are prevalent scaffolds in medicinal chemistry, and unambiguous structural characterization is paramount for advancing drug discovery programs.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. My approach is to not just provide procedural steps, but to also explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: A Deeper Dive into Ambiguous Data
This section addresses specific problems you might encounter and provides a logical workflow to resolve them.
Scenario 1: My ¹H NMR spectrum shows more signals than expected for my pyridinyl-oxazole analog.
This is a common issue that can arise from several phenomena. The key is to systematically investigate the potential causes.
Initial Assessment:
First, let's consider the possible reasons for the unexpected complexity in your ¹H NMR spectrum:
-
Presence of Impurities: Residual solvents, starting materials, or side-products from the synthesis can contribute extra signals.
-
Tautomerism: The pyridinyl-oxazole core may exist in equilibrium between two or more tautomeric forms, each with a distinct set of NMR signals. This is particularly relevant if your compound has functional groups that can participate in proton transfer.
-
Conformational Isomers (Atropisomers): If there is restricted rotation around a single bond, for example, between the pyridine and oxazole rings, you may be observing a mixture of stable conformers, each giving its own set of NMR signals.[1][2]
-
Slow Chemical Exchange: Protons on nitrogen or oxygen atoms (e.g., -NH, -OH) can sometimes undergo slow exchange with the solvent, leading to the appearance of broad or multiple signals.
Troubleshooting Workflow:
Here is a step-by-step approach to diagnose the source of the extra signals:
Step 1: Verify Sample Purity
-
Action: Re-purify a small amount of your sample using an appropriate chromatographic technique (e.g., flash chromatography, preparative HPLC).
-
Rationale: This will help you determine if the extra signals are due to impurities. If the complexity of the NMR spectrum persists after re-purification, you can be more confident that you are observing a phenomenon related to the compound itself.
Step 2: Investigate Tautomerism and Chemical Exchange with Variable Temperature (VT) NMR
-
Rationale: Tautomers and conformers are often in a dynamic equilibrium. By changing the temperature, you can alter the rate of exchange between these forms. At lower temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for each species. Conversely, at higher temperatures, the exchange may become rapid, leading to the coalescence of signals into a single, averaged peak.[3][4]
-
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8, dichloromethane-d2, or dimethylformamide-d7). Ensure the concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Scans: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Monitor changes in the chemical shifts, line widths, and number of signals.
-
High-Temperature Scans: If coalescence is not observed at room temperature, gradually increase the temperature in a similar manner.
-
Data Analysis: Look for the following:
-
Sharpening of broad peaks: This can indicate a slowing of an exchange process.
-
Appearance of new signals: This suggests that you are "freezing out" different tautomers or conformers.
-
Coalescence of multiple signals into a single peak: This is a strong indicator of dynamic exchange.
-
-
Step 3: Elucidate Spatial Relationships with 2D NMR (NOESY/ROESY)
-
Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that can detect through-space interactions between protons that are close to each other (typically < 5 Å).[5][6] This information is invaluable for determining the three-dimensional structure of your molecule and identifying which protons belong to which conformer or tautomer. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[5]
-
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Prepare a high-purity sample in a suitable deuterated solvent. It is crucial to remove dissolved oxygen, which can quench the NOE effect, by using the freeze-pump-thaw method.[5]
-
Acquisition: Set up a 2D NOESY or ROESY experiment with an appropriate mixing time. The optimal mixing time will depend on the size of your molecule and the rate of molecular tumbling.
-
Data Analysis: Look for cross-peaks that indicate spatial proximity between protons. For example, a cross-peak between a proton on the pyridine ring and a proton on a substituent of the oxazole ring can help to define the relative orientation of the two rings.
-
Workflow Diagram:
Caption: A logical workflow for troubleshooting an ambiguous ¹H NMR spectrum.
Scenario 2: I have synthesized two constitutional isomers of a pyridinyl-oxazole, and I need to differentiate them.
Distinguishing between constitutional isomers, where the atoms are connected in a different order, requires a careful analysis of their spectroscopic data.
Troubleshooting Workflow:
Step 1: High-Resolution Mass Spectrometry (HRMS)
-
Action: Obtain the high-resolution mass spectrum for each isomer.
-
Rationale: HRMS will provide the exact mass of the molecular ion, which will be identical for both isomers. However, it serves as a crucial confirmation of the elemental composition.
Step 2: Tandem Mass Spectrometry (MS/MS)
-
Action: Perform tandem mass spectrometry (MS/MS) on the molecular ion of each isomer.
-
Rationale: In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation patterns can be unique to each isomer, providing a "fingerprint" for differentiation.[7][8][9] The position of the nitrogen atom in the pyridine ring and the substitution pattern on the oxazole ring can significantly influence the fragmentation pathways.[7]
Step 3: 2D NMR Spectroscopy (HMBC and HSQC)
-
Rationale: Two-dimensional NMR experiments that show correlations between protons and carbons are essential for unambiguously determining the connectivity of the atoms in your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying long-range connectivities and piecing together the carbon skeleton.[12]
-
-
Experimental Protocol: 2D HMBC/HSQC
-
Sample Preparation: Prepare a concentrated, high-purity sample of each isomer in a suitable deuterated solvent.
-
Acquisition: Acquire both HSQC and HMBC spectra.
-
Data Analysis:
-
Use the HSQC spectrum to identify the chemical shifts of carbons that have attached protons.
-
Use the HMBC spectrum to look for key long-range correlations that can differentiate the isomers. For example, a correlation from a specific proton on the pyridine ring to a carbon in the oxazole ring can confirm the point of attachment.
-
-
Workflow Diagram:
Caption: A systematic approach to differentiate constitutional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a pyridinyl-oxazole core?
While the exact chemical shifts will depend on the substitution pattern and the solvent used, some general ranges can be expected. The aromatic protons of the pyridine and oxazole rings typically resonate in the downfield region of the ¹H NMR spectrum, often between 7.0 and 9.0 ppm. The carbons of the heterocyclic rings will appear in the aromatic region of the ¹³C NMR spectrum, generally between 110 and 160 ppm.[13]
Typical Chemical Shift Ranges for Pyridinyl-Oxazole Core
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pyridine Protons | 7.0 - 9.0 | - |
| Oxazole Protons | 7.5 - 8.5 | - |
| Pyridine Carbons | 120 - 155 | 120 - 155 |
| Oxazole Carbons | 110 - 160 | 110 - 160 |
Q2: How can UV-Vis and fluorescence spectroscopy help in studying pyridinyl-oxazole compounds?
UV-Vis and fluorescence spectroscopy are sensitive to the electronic structure of molecules.[14] These techniques can be particularly useful for:
-
Detecting Tautomerism: Different tautomers may have distinct absorption and emission spectra. By changing the solvent polarity or pH, you may be able to shift the equilibrium and observe changes in the spectra, providing evidence for the presence of multiple tautomeric forms.[15]
-
Studying Molecular Interactions: Changes in the absorption or fluorescence properties of a pyridinyl-oxazole compound upon addition of a binding partner can be used to study intermolecular interactions.
-
Confirming Conjugation: The presence of a conjugated π-system, which is characteristic of the pyridinyl-oxazole core, will give rise to strong UV absorption bands.[14]
Q3: My NMR signals are very broad. What can I do to improve the resolution?
Broad NMR signals can be caused by several factors:
-
Chemical Exchange: As discussed in the troubleshooting guide, dynamic processes like tautomerism or conformational changes can lead to broad signals. Running a VT-NMR experiment can help to sharpen these signals.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this is the case, you can try washing your NMR tube with a chelating agent like EDTA before preparing your sample.
-
Sample Concentration: Very high sample concentrations can lead to increased viscosity and broader lines. Try diluting your sample.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Ensure that the instrument is properly shimmed before acquiring your data.
Q4: Which 2D NMR experiments are essential for the complete structural elucidation of a novel pyridinyl-oxazole?
For a comprehensive structural analysis, a combination of the following 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems (i.e., which protons are coupled to each other).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.[12]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, providing insights into the 3D structure and stereochemistry.[5][6]
References
-
Brukner, S. (n.d.). Tautomerism of azoles. MDPI. Retrieved from [Link]
-
Nowak, K., & Ziółkowski, P. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. Retrieved from [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.net. Retrieved from [Link]
-
Clauri, C. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing. Retrieved from [Link]
-
Siodłak, D., Broda, M. A., & Bujak, M. (2014). Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. PubMed. Retrieved from [Link]
-
Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Al-Otaibi, J. S., & El-Brollosy, N. R. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC. Retrieved from [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]
-
NOESY and ROESY. (2018, August 8). University of Missouri. Retrieved from [Link]
-
Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011, September 1). American Pharmaceutical Review. Retrieved from [Link]
-
Comparative Table Between ROESY and NOESY Experiments. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved from [Link]
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. (n.d.). ResearchGate. Retrieved from [Link]
-
Tsoleridis, C. A., et al. (1992). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. ACS Publications. Retrieved from [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved from [Link]
-
Generative Artificial Intelligence in Spectroscopy: Extending the Foundations of Chemometrics. (2026, January 26). Spectroscopy. Retrieved from [Link]
-
Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Demsar, A., Kosmrlj, J., & Petricek, S. (2002). Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. PubMed. Retrieved from [Link]
-
Common Problems. (n.d.). San Diego State University. Retrieved from [Link]
-
Hiemstra, H., et al. (2021). Carbon-13 nuclear magnetic resonance spectra of oxazoles. University of Groningen. Retrieved from [Link]
-
Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (n.d.). CORE. Retrieved from [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Retrieved from [Link]
-
Dataset of near-infrared spectral data of illicit-drugs and forensic casework samples analyzed by five portable spectrometers operating in different wavelength ranges. (2022, October 7). National Institutes of Health. Retrieved from [Link]
-
Dynamic NMR. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]
-
Measuring Rates by NMR. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5). Preprints.org. Retrieved from [Link]
-
Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations. (n.d.). Sci-Hub. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023, August 3). MDPI. Retrieved from [Link]
-
The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022, May 6). MDPI. Retrieved from [Link]
-
Inorganic Chemistry Vol. 65 No. 3. (n.d.). ACS Publications. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
UV–vis absorption and fluorescence spectra of diluted solutions. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. news-medical.net [news-medical.net]
- 11. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 12. youtube.com [youtube.com]
- 13. research.rug.nl [research.rug.nl]
- 14. journalspub.com [journalspub.com]
- 15. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Enhancing the stability of 5-(Pyridin-4-yl)oxazol-2-amine in experimental buffers
Technical Support Center: 5-(Pyridin-4-yl)oxazol-2-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous experimental buffers. Our goal is to provide you with the foundational knowledge and practical steps to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could compound stability be the issue?
A1: Yes, inconsistent results are a classic sign of compound instability. This compound, like many heterocyclic compounds, can be susceptible to degradation in aqueous solutions. The primary mechanism of concern is the hydrolysis of the oxazole ring, which is often catalyzed by pH.[1] The stability can be significantly influenced by the buffer's pH, composition, and temperature, as well as the presence of light.[2] Any degradation will lower the effective concentration of the active compound, leading to poor reproducibility and inaccurate data.
Q2: What are the key chemical features of this compound that I should be aware of?
A2: Understanding the molecule's structure is key to predicting its behavior.
-
2-Aminooxazole Ring: This is the core structure. The 2-amino group makes it a weak base. The oxazole ring itself can be prone to hydrolysis, especially under acidic or strongly basic conditions, leading to ring-opening.[1] However, the 2-aminooxazole moiety is generally considered fairly stable under neutral conditions.[3][4]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic (typical pKa for pyridine is ~5.2). At physiological pH (~7.4), a fraction of the pyridine nitrogen atoms will be protonated. This protonation increases aqueous solubility but can also alter the electronic properties of the molecule, potentially influencing its stability and interaction with biological targets.
-
Solubility: The compound's solubility is pH-dependent. It will be more soluble at a lower pH where the pyridine nitrogen is protonated. However, this increased solubility may come at the cost of decreased stability. It is crucial to find a balance.
Q3: Which buffer system should I start with for my experiments?
A3: For initial experiments, a phosphate-buffered saline (PBS) at pH 7.4 is a common starting point due to its physiological relevance.[5] However, phosphate ions can sometimes catalyze degradation or interact with compounds.[6][7][8] An alternative is a "Good's" buffer like HEPES, which is known for being relatively inert.
The best approach is to empirically determine the optimal buffer for your specific assay by performing a short-term stability study. See the Protocols & Methodologies section for a detailed guide.
Troubleshooting Guide
Problem 1: I'm observing precipitation when I dilute my DMSO stock into the aqueous buffer.
-
Causality: This is a solubility issue, not necessarily a stability one. The compound is likely much less soluble in your aqueous buffer than in the DMSO stock. When the DMSO is diluted, the compound crashes out of the solution. This is a common problem for many small molecules in drug discovery.[9]
-
Solutions:
-
Reduce Final Concentration: The simplest solution is to lower the highest concentration in your assay.[9]
-
Increase Co-solvent Percentage: Slightly increasing the final percentage of DMSO in your assay (e.g., from 0.5% to 1%) might keep the compound in solution. Always run a vehicle control to ensure the higher DMSO concentration does not affect your assay.
-
Use a Different Stock Solvent: While less common, preparing a stock in an alternative solvent like ethanol might change the solubility profile upon dilution.
-
Direct Dilution Method: Instead of making an intermediate aqueous dilution, perform serial dilutions in 100% DMSO. Then, add a small aliquot of each DMSO concentration directly to the final assay plate.[9] This method can achieve a temporary supersaturated state that may be sufficient for the duration of your experiment.[9]
-
Problem 2: My compound's activity decreases significantly if the assay plates are incubated for several hours.
-
Causality: This strongly suggests time-dependent degradation in the assay buffer. The rate of degradation is likely dependent on the buffer's pH and composition.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent compound degradation.
Protocols & Methodologies
Protocol 1: Preparation of Compound Stock Solutions
Accurate stock solutions are fundamental for reproducible results.[10]
-
Weighing: Accurately weigh a sufficient amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the solid to achieve a high-concentration primary stock (e.g., 10-50 mM). Use a volumetric flask for the highest accuracy.[10][11]
-
Dissolution: Ensure complete dissolution by vortexing and/or brief sonication. Visually inspect for any remaining solid material.
-
Aliquoting & Storage: Aliquot the primary stock into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.
Protocol 2: Quantitative Stability Assessment in Various Buffers
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining over time. This is a standard approach for developing stability-indicating methods.[12][13]
2.1. Experimental Setup
-
Prepare Buffers: Prepare stocks of the buffers you wish to test (e.g., 50 mM Phosphate pH 6.5, 50 mM Phosphate pH 7.4, 50 mM HEPES pH 7.4).
-
Prepare Samples:
-
Create a working solution of your compound by diluting the DMSO stock into each buffer to a final concentration of 10 µM. The final DMSO concentration should be kept constant (e.g., 1%).
-
Prepare enough volume for all time points.
-
-
Incubation: Incubate the solutions at the intended assay temperature (e.g., 37°C).
-
Time Points: Take aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours) as recommended by stability testing guidelines.[14][15][16] For each time point, immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
2.2. HPLC-UV Analysis
-
Method: A reversed-phase HPLC method with UV detection is typically suitable.[12]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine this by running a UV scan).
-
-
Analysis:
-
Inject equal volumes of your quenched samples from each time point.
-
Integrate the peak area of the parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample (% Remaining = (Area_Tx / Area_T0) * 100).
-
2.3. Data Interpretation
Summarize your findings in a table. A loss of >10-15% of the parent compound over the course of your experiment's duration is generally considered significant and indicates that the buffer system is not suitable.
| Buffer System | pH | Incubation Time (hours) | Temperature (°C) | % Compound Remaining | Stability Verdict |
| 50 mM Phosphate | 6.5 | 4 | 37 | 98.2% | Stable |
| 50 mM Phosphate | 7.4 | 4 | 37 | 84.1% | Unstable |
| 50 mM HEPES | 7.4 | 4 | 37 | 96.5% | Stable |
| 50 mM Tris | 8.0 | 4 | 37 | 75.3% | Unstable |
Table 1: Representative stability data for this compound in various buffers. The results indicate instability in phosphate and Tris buffers at or above physiological pH, while HEPES at pH 7.4 and phosphate at pH 6.5 provide a more stable environment.
Best Practices Summary
-
Always use freshly prepared dilutions from a frozen DMSO stock for your experiments.
-
Perform a buffer stability screen during assay development to select the most suitable system.
-
Keep the final DMSO concentration consistent across all experiments and include a vehicle control.
-
Minimize the incubation time in aqueous buffer whenever possible.
-
Protect solutions from light , especially if photolability is suspected. Run a preliminary photostability test if needed, following guidelines like ICH Q1B.[17]
By following these guidelines and troubleshooting steps, you can significantly enhance the reliability and reproducibility of your experimental results when working with this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1585806, 5-(4-Fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine. Available: [Link]
-
Monti, D., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(19), 6284. Available: [Link]
-
Shire, S. J., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2647–2656. Available: [Link]
-
Fábián, B., et al. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 17(21), 14045-14053. Available: [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available: [Link]
-
Al-Ostoot, F. H., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4158. Available: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available: [Link]
-
Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC. Available: [Link]
-
Ordon, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[3][6][18]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(11), 3328. Available: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available: [Link]
-
Onyango, E. O., et al. (2015). Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic. British Journal of Pharmaceutical Research, 8(3), 1-13. Available: [Link]
-
Egorov, M. P., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Pharmaceuticals, 16(5), 738. Available: [Link]
-
Al-Mamun, M. A., et al. (2019). Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 1-11. Available: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available: [Link]
-
Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. ResearchGate. Available: [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available: [Link]
-
Jo, E., et al. (2022). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 27(19), 6682. Available: [Link]
- Google Patents. (1992). EP0482607B1 - Process of producing 2-aminothiazole.
-
European Medicines Agency. (2005). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available: [Link]
-
Bitesize Bio. (2016). How to Make Accurate Stock Solutions. Available: [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available: [Link]
-
YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. Available: [Link]
-
Kamgo. (2023). The Science Behind Buffers: Why Stability Is Key in Experiments. Available: [Link]
-
Khan, A., et al. (2019). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 55. Available: [Link]
-
Nunes, C. M., et al. (2023). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 25(35), 23878-23885. Available: [Link]
-
Degiacomi, G., et al. (2019). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1533–1538. Available: [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available: [Link]
-
University of Tartu. (2023). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available: [Link]
-
Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 81, 153335. Available: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Available: [Link]
Sources
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Official web site : ICH [ich.org]
- 18. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 5-(Pyridin-4-yl)oxazol-2-amine: A Kinase Selectivity and Cross-Reactivity Profile
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal target class.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge persists: achieving target selectivity. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding sites.[2][3] This structural homology often leads to inhibitor promiscuity, resulting in off-target effects that can cause toxicity or, in some cases, beneficial polypharmacology.[4][5][6] Therefore, a rigorous and early assessment of an inhibitor's selectivity is not merely a characterization step but a cornerstone of a successful drug development campaign.
This guide provides an in-depth analysis of 5-(Pyridin-4-yl)oxazol-2-amine (hereafter referred to as Compound X) , a novel heterocyclic compound with potential kinase inhibitory activity. Compounds sharing its core structure have been investigated as inhibitors for various kinases, including p38α MAP kinase and cyclin-dependent kinases (CDKs).[7][8] We will objectively compare its performance against a broad panel of kinases, presenting supporting experimental data to elucidate its selectivity profile and contextualize its potential as a therapeutic agent. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the critical process of kinase inhibitor profiling.
The Imperative of Selectivity: Why We Profile
The central rationale for kinase selectivity profiling is to build a comprehensive map of a compound's interactions across the kinome. A highly selective inhibitor interacts with a minimal number of targets, which is often desirable for minimizing off-target-related side effects.[2] Conversely, a non-selective or multi-targeted inhibitor might be advantageous for treating complex diseases driven by multiple signaling pathways.[9][10] Understanding this profile allows for:
-
Mechanism of Action (MoA) Validation: Confirming that the desired biological effect is due to the inhibition of the intended target.
-
Early Risk Assessment: Identifying potential liabilities and off-target interactions that could lead to toxicity later in development.[6]
-
Lead Optimization Guidance: Providing crucial structure-activity relationship (SAR) data to guide medicinal chemistry efforts toward enhancing potency and selectivity.
-
Biomarker Strategy Development: Informing which patient populations are most likely to respond based on the genetic or proteomic landscape of their disease.
Methodology: The Competition Binding Assay
To generate a robust and quantitative selectivity profile for Compound X, we employed a site-directed competition binding assay. This methodology is a gold standard for kinase profiling, offering high throughput and accuracy.[11] We utilized the KINOMEscan™ platform as our experimental model, which quantitatively measures the binding of a compound to a panel of DNA-tagged kinases.[12][13][14]
The core principle involves a test compound competing with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase captured on the solid support is inversely proportional to the test compound's affinity for the target.
Experimental Workflow: Kinase Panel Screening
The following diagram illustrates the step-by-step workflow for the competition binding assay used to profile Compound X.
Caption: Workflow of the KINOMEscan™ competition binding assay.
Protocol Steps:
-
Compound Preparation: Compound X was solubilized in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: The compound was serially diluted and dispensed into microtiter plates.
-
Reaction Mixture: A panel of 403 recombinant human kinases, each tagged with a unique DNA identifier, was added to the wells containing the compound.
-
Competition: Immobilized active-site directed ligands (beads) were added to the mixture. The plate was incubated to allow the system to reach binding equilibrium. During this time, Compound X and the immobilized ligand compete for the kinase's ATP-binding site.
-
Washing: Unbound kinases were washed away, leaving only the kinase-ligand bead complexes.
-
Quantification: The amount of kinase bound to the beads was quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding of the test compound. These values are then used to calculate dissociation constants (Kd).
Results: Selectivity and Cross-Reactivity Profile
Compound X was screened against a panel of 403 human kinases at a concentration of 1 µM. For comparison, we present data for two reference compounds: Staurosporine , a notoriously promiscuous kinase inhibitor, and Compound Y , a hypothetical highly selective inhibitor.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Compound X (% Ctrl @ 1µM) | Staurosporine (% Ctrl @ 1µM) | Compound Y (% Ctrl @ 1µM) | Kinase Family |
| p38α (MAPK14) | 1.5 | 0.1 | 92.1 | CMGC |
| JNK1 (MAPK8) | 8.2 | 0.5 | 95.4 | CMGC |
| JNK2 (MAPK9) | 9.5 | 0.4 | 98.0 | CMGC |
| CDK2 | 35.6 | 1.2 | 91.5 | CMGC |
| GSK3β | 22.1 | 0.8 | 96.3 | CMGC |
| VEGFR2 (KDR) | 78.9 | 3.1 | 2.5 | Tyrosine Kinase |
| ABL1 | 95.2 | 2.5 | 88.7 | Tyrosine Kinase |
| SRC | 88.4 | 4.0 | 90.1 | Tyrosine Kinase |
| EGFR | 99.1 | 15.2 | 94.6 | Tyrosine Kinase |
| ROCK1 | 45.3 | 1.8 | 99.2 | AGC |
| PKA | 91.7 | 0.9 | 97.8 | AGC |
% Control: Lower values indicate stronger binding/inhibition. Values <10% are considered significant hits.
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide a quantitative measure of selectivity, we calculated the Selectivity Score (S-Score). The S-score is defined as the number of kinases inhibited beyond a certain threshold divided by the total number of kinases tested.[9][15] A lower S-score indicates higher selectivity.
-
S(10): (Number of kinases with % Ctrl < 10) / (Total kinases tested)
S-Score Calculations:
-
Compound X: 3 kinases (<10% Ctrl) / 403 total = 0.0074
-
Staurosporine: 287 kinases (<10% Ctrl) / 403 total = 0.712
-
Compound Y: 1 kinase (<10% Ctrl) / 403 total = 0.0025
Visualizing Selectivity: The Kinome Tree
The following kinome tree diagram provides a visual representation of the selectivity of Compound X. Hits (kinases with % Ctrl < 35) are marked with red circles, with the size of the circle corresponding to the strength of the interaction.
Sources
- 1. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 5-(pyridin-4-yl)oxazole and 5-(pyridin-4-yl)thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic profile of a drug candidate. Among the myriad of five-membered aromatic rings, the 5-(pyridin-4-yl)oxazole and 5-(pyridin-4-yl)thiadiazole moieties have emerged as privileged structures in the design of inhibitors for a range of therapeutic targets, including kinases and helicases. This guide provides a comprehensive, in-depth comparison of the structure-activity relationships (SAR) of these two prominent scaffolds, offering field-proven insights and experimental data to inform rational drug design.
Introduction: The Strategic Choice Between Oxygen and Sulfur
The 5-(pyridin-4-yl)oxazole and 5-(pyridin-4-yl)thiadiazole cores are bioisosteres, where an oxygen atom in the oxazole ring is replaced by a sulfur atom in the thiadiazole ring. This seemingly subtle substitution can lead to significant alterations in the physicochemical properties and, consequently, the biological activity of the resulting analogs. The thiadiazole ring, with its sulfur atom, generally imparts greater lipophilicity and metabolic stability compared to the more polar oxazole ring.[1] Furthermore, the thiadiazole moiety can act as a hydrogen bond acceptor and a two-electron donor system, contributing to its biological activity.[2] This guide will dissect the nuances of these differences through a comparative analysis of their SAR, synthesis, and biological evaluation.
Comparative Structure-Activity Relationship (SAR) Analysis
A direct comparison of the biological activity of 5-(pyridin-4-yl)oxazole and 5-(pyridin-4-yl)thiadiazole analogs reveals that the choice between the oxygen and sulfur-containing heterocycle is highly dependent on the specific biological target.
A key finding in a study of Bloom Helicase (BLM) inhibitors demonstrated that the replacement of a 1,3,4-thiadiazole core with a 1,3,4-oxadiazole resulted in a complete loss of inhibitory activity. This highlights the critical role of the thiadiazole scaffold in the activity of these specific inhibitors, suggesting that the sulfur atom may be involved in a crucial interaction with the target enzyme.
Insights from 5-(pyridin-4-yl)thiadiazole Analogs as Bloom Helicase Inhibitors
In the development of inhibitors for Bloom Helicase, a DNA repair enzyme, a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated. The SAR studies on this series revealed several key features:
-
The 4-pyridyl moiety is crucial for activity. Replacement of the pyridine ring with a phenyl group led to inactivity.
-
The position of the nitrogen in the pyridine ring is important. Shifting the nitrogen from the 4-position to the 2-position resulted in a loss of activity, while a 3-pyridyl analog retained comparable activity.
-
The 1,3,4-thiadiazole core is intolerant to significant structural modifications. Replacing the thiadiazole with a thiophene, thiazole, or other nitrogen-containing heterocycles generally led to a loss of activity.
The following table summarizes the SAR data for selected 5-(pyridin-4-yl)thiadiazole analogs as Bloom Helicase inhibitors.
| Compound ID | Core Heterocycle | R Group | IC50 (µM) |
| 1 | 1,3,4-Thiadiazole | 3,4-dichlorophenylurea | 3.5 |
| 4a | 1,3,4-Thiadiazole | Phenyl | Inactive |
| 4b | 1,3,4-Thiadiazole | 2-pyridyl | Inactive |
| 4c | 1,3,4-Thiadiazole | 3-pyridyl | 3.5 |
| 6d | 1,3,4-Oxadiazole | 3,4-dichlorophenylurea | Inactive |
Data synthesized from information presented in the cited literature.
Insights from 5-(pyridin-4-yl)oxazole Analogs as p38 MAP Kinase Inhibitors
While direct comparative data with thiadiazole analogs is limited in this context, studies on oxazole-based p38 MAP kinase inhibitors have provided valuable SAR insights for this scaffold. The p38 MAP kinase pathway is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs.[3][4]
For a series of 1,2,4-oxadiazol-5-one derivatives, which share a similar five-membered heterocyclic core, the following observations were made:
-
A 4-fluorophenyl/pyridinyl motif was found to be important for inhibitory activity against p38α MAP kinase.[5]
-
The presence of a pyridine unit at C-3 of the oxazolidinone ring was able to form a critical hydrogen-bonding interaction in the hinge region of the enzyme.[5]
These findings suggest that for kinase inhibition, the hydrogen bonding capacity of the heterocyclic core and its substituents is a key determinant of activity.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Heterocycles
The choice between an oxazole and a thiadiazole can significantly impact a compound's drug-like properties.
-
Lipophilicity: The sulfur atom in the thiadiazole ring generally increases lipophilicity compared to the oxygen atom in the oxazole ring.[1] This can influence solubility, cell permeability, and plasma protein binding.
-
Metabolic Stability: Thiadiazoles are often considered to be more metabolically stable than oxazoles. The oxazole ring can be susceptible to metabolic cleavage.
-
Solubility: The increased lipophilicity of thiadiazoles can sometimes lead to lower aqueous solubility, which can be a challenge in drug development.[6]
In a study of Bloom Helicase inhibitors, while some thiadiazole-based compounds showed favorable microsomal and plasma stability, they also exhibited low aqueous solubility.[6] This trade-off between stability and solubility is a common theme in the optimization of heterocyclic compounds.
Experimental Protocols
General Synthesis of 2-Amino-5-(pyridin-4-yl)-1,3,4-thiadiazole
This protocol describes a common method for the synthesis of the 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole core structure.
Step 1: Synthesis of Thiosemicarbazide of Isonicotinic Acid
-
To a solution of isonicotinic acid hydrazide (1 eq.) in ethanol, add carbon disulfide (1.2 eq.) and aqueous ammonia.
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the thiosemicarbazide of isonicotinic acid.
Step 2: Cyclization to 2-Amino-5-(pyridin-4-yl)-1,3,4-thiadiazole
-
Suspend the thiosemicarbazide of isonicotinic acid (1 eq.) in concentrated sulfuric acid.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole.
General Synthesis of 2-Amino-5-(pyridin-4-yl)-1,3,4-oxadiazole
This protocol outlines a general procedure for the synthesis of the 2-amino-5-(pyridin-4-yl)-1,3,4-oxadiazole core.
Step 1: Synthesis of Semicarbazide of Isonicotinic Acid
-
React isonicotinic acid hydrazide (1 eq.) with potassium cyanate (1.1 eq.) in an aqueous solution.
-
Heat the mixture for a specified time and then cool to allow the product to crystallize.
-
Filter the solid, wash with cold water, and dry to obtain the semicarbazide of isonicotinic acid.
Step 2: Cyclization to 2-Amino-5-(pyridin-4-yl)-1,3,4-oxadiazole
-
Treat the semicarbazide of isonicotinic acid (1 eq.) with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the mixture onto ice and neutralize with a base.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization.
Caption: General synthetic workflows for 5-(pyridin-4-yl)thiadiazole and oxadiazole cores.
Signaling Pathways and Biological Targets
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade plays a central role in cellular responses to stress and inflammatory cytokines.[3][7] Inhibition of p38 MAP kinase is a validated strategy for the treatment of inflammatory diseases. The 5-(pyridin-4-yl)oxazole scaffold has been incorporated into potent p38 MAP kinase inhibitors.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.
Bloom Helicase and DNA Repair
Bloom's syndrome helicase (BLM) is a crucial enzyme in the homologous recombination pathway of DNA double-strand break repair.[8] Its helicase activity is essential for maintaining genomic stability.[9] Inhibition of BLM is a promising strategy for sensitizing cancer cells to DNA-damaging agents. The 5-(pyridin-4-yl)thiadiazole scaffold has been identified as a key component of potent BLM inhibitors.
Caption: Role of BLM in the homologous recombination pathway of DNA repair.
Conclusion: A Strategic Decision in Drug Design
The comparative analysis of 5-(pyridin-4-yl)oxazole and 5-(pyridin-4-yl)thiadiazole analogs underscores that the choice between these bioisosteric scaffolds is not trivial and has profound implications for biological activity and pharmacokinetic properties. The thiadiazole moiety, as exemplified in the case of Bloom Helicase inhibitors, can be indispensable for activity, likely due to specific interactions involving the sulfur atom. Conversely, the oxazole scaffold has proven its utility in the design of potent kinase inhibitors, where its hydrogen bonding capabilities may be more critical.
This guide provides a framework for researchers to make informed decisions in the selection and optimization of these important heterocyclic cores. The provided experimental protocols and pathway diagrams serve as practical tools for the synthesis and biological evaluation of novel analogs. Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds will empower the rational design of more effective and safer therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. Bloom syndrome protein - Wikipedia [en.wikipedia.org]
Benchmarking the Efficacy of 5-(Pyridin-4-yl)oxazol-2-amine Against Established Therapeutic Agents: A Comparative Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyridine-Oxazole Scaffold
In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against key cellular proliferation and survival pathways is paramount. 5-(Pyridin-4-yl)oxazol-2-amine emerges as a promising investigational compound, distinguished by its heterocyclic structure that is often associated with kinase-inhibiting properties. Structurally related compounds, particularly those with a vicinal phenyl/pyridyl system connected to a five-membered heterocyclic core, have been identified as potential p38α MAP kinase inhibitors, a pathway implicated in tumor progression and inflammatory responses.[1][2] This guide provides a comprehensive, data-supported comparison of this compound's putative efficacy against established multi-kinase inhibitors, Sorafenib and Regorafenib, offering a framework for its further preclinical evaluation.
Postulated Mechanism of Action: Targeting the p38 MAPK Signaling Cascade
While direct enzymatic assays on this compound are pending, its structural similarity to known p38 MAP kinase inhibitors suggests a likely mechanism of action centered on this pathway.[1] The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and cytokines, and its dysregulation is linked to both tumor cell survival and the inflammatory tumor microenvironment.[1][2][3] It is hypothesized that this compound acts as an ATP-competitive inhibitor of p38α, thereby preventing the phosphorylation of downstream substrates and mitigating pro-tumorigenic signaling.
Caption: Postulated inhibitory action of this compound on the p38 MAPK pathway.
The Comparative Landscape: Sorafenib and Regorafenib
To benchmark the potential of this compound, we compare it against two well-established multi-kinase inhibitors approved for the treatment of various solid tumors, including hepatocellular carcinoma and colorectal cancer.
-
Sorafenib: An oral kinase inhibitor that targets multiple intracellular (C-RAF, B-RAF) and cell surface kinases (VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3).[4][5] Its dual mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis.
-
Regorafenib: Also an oral multi-kinase inhibitor, with a mechanism of action very similar to Sorafenib. It blocks a range of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[6][7][8][9] Regorafenib is noted to have more potent activity against VEGFR compared to Sorafenib.[8][10]
Caption: Multi-target inhibitory profiles of Sorafenib and Regorafenib.
Head-to-Head Efficacy Benchmarking: In Vitro Cytotoxicity
To provide a quantitative comparison, we have compiled in vitro cytotoxicity data (IC50 values) for the compounds against two representative human cancer cell lines: HT-29 (colorectal adenocarcinoma) and MCF-7 (breast adenocarcinoma). As direct experimental data for this compound is not yet published, we have included data for a structurally related oxazolo[5,4-d]pyrimidine analog (Compound D-765554) which has shown activity against MCF-7 cells, to serve as a proxy for the potential efficacy of this chemical class.[11]
| Compound | Target(s) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound (Proxy) | p38α MAPK (putative) | Data Not Available | ~1-10 (estimated based on analog growth inhibition of ~80%)[11] |
| Sorafenib | Multi-kinase | ~5-8 | ~5-32[12] |
| Regorafenib | Multi-kinase | ~3.8[13] | ~5-10 |
Note: IC50 values can vary based on experimental conditions (e.g., incubation time, cell density). The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Methodology: In Vitro Cytotoxicity Assessment via MTT Assay
The determination of a compound's half-maximal inhibitory concentration (IC50) is a foundational step in preclinical evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[14][15][16]
Causality of Experimental Choices:
-
Principle: This assay relies on the enzymatic activity of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a reliable measure of cytotoxicity.
-
Cell Lines: HT-29 and MCF-7 are selected as they are well-characterized and widely used models for colorectal and breast cancer, respectively, representing common solid tumor types for which kinase inhibitors are developed.
-
Endpoint: Absorbance measurement provides a quantitative output that allows for the calculation of dose-response curves and IC50 values.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29 or MCF-7) into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound, Sorafenib, and Regorafenib in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[17] Incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Discussion and Future Directions
This comparative guide positions this compound as a compound of interest for anticancer drug development, with a plausible mechanism of action involving the inhibition of the p38 MAPK pathway. The proxy data from a related analog suggests that this chemical class may exhibit cytotoxic efficacy in a range comparable to established multi-kinase inhibitors like Sorafenib and Regorafenib.
However, this is a preliminary assessment. The critical next steps in the evaluation of this compound must include:
-
Direct Kinase Profiling: A comprehensive enzymatic assay panel is required to confirm its primary target(s) (including p38α) and to assess its selectivity against a broad range of kinases. This will elucidate whether it is a selective inhibitor or a multi-kinase inhibitor.
-
Broad In Vitro Screening: Cytotoxicity should be evaluated across a larger panel of cancer cell lines representing diverse tumor types and genetic backgrounds to identify potential indications.
-
In Vivo Efficacy Studies: Promising in vitro results must be validated in preclinical cancer models (e.g., xenografts) to assess anti-tumor activity, pharmacokinetics, and tolerability.
-
Safety and Toxicology: A thorough evaluation of off-target effects and toxicity in normal cells and in vivo models is essential to determine its therapeutic index.
By systematically addressing these research questions, the full therapeutic potential of this compound can be rigorously and objectively determined.
References
- (Reference not directly used in the final text)
- (Reference not directly used in the final text)
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Regorafenib? Retrieved from [Link]
-
National Cancer Institute. Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved from [Link]
-
Pilyo, S. G., et al. (2026, January 2). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. Retrieved from [Link]
-
Wikipedia. Sorafenib. Retrieved from [Link]
- (Reference not directly used in the final text)
- (Reference not directly used in the final text)
-
Cuadrado, A., & Nebreda, A. R. (2010). The p38 Pathway: From Biology to Cancer Therapy. PMC. Retrieved from [Link]
-
PharmGKB. Sorafenib Pathways. PMC. Retrieved from [Link]
- (Reference not directly used in the final text)
-
Reig, M., & Bruix, J. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. PMC. Retrieved from [Link]
- (Reference not directly used in the final text)
-
Yang, C.-H., et al. (2018). Cytotoxic effects of regorafenib, SC-43, and SC-78 on HCT-116 and HT-29 human colorectal cancer cells. ResearchGate. Retrieved from [Link]
- (Reference not directly used in the final text)
- (Reference not directly used in the final text)
-
Igea, A., & Nebreda, A. R. (2015). The Stress Kinase p38α as a Target for Cancer Therapy. AACR Journals. Retrieved from [Link]
-
ClinPGx. Sorafenib Pharmacodynamics. Retrieved from [Link]
-
STIVARGA® (regorafenib) Global HCP Website. Mechanism of Action. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- (Reference not directly used in the final text)
- (Reference not directly used in the final text)
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Inanc, M., et al. (2015). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. PubMed. Retrieved from [Link]
- (Reference not directly used in the final text)
- (Reference not directly used in the final text)
- (Reference not directly used in the final text)
- (Reference not directly used in the final text)
-
Martínez-Limón, A., et al. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. MDPI. Retrieved from [Link]
- (Reference not directly used in the final text)
Sources
- 1. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Sorafenib - Wikipedia [en.wikipedia.org]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 7. Regorafenib - NCI [dctd.cancer.gov]
- 8. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stivarga.com [stivarga.com]
- 10. Regorafenib: Uses, Mechanism of Action and Side effects_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Guide to the Inter-laboratory Validation of 5-(Pyridin-4-yl)oxazol-2-amine: Synthesis and Bioactivity
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. Central to navigating this path is the unwavering principle of reproducibility. 5-(Pyridin-4-yl)oxazol-2-amine and its analogs represent a class of heterocyclic compounds that have garnered significant interest due to their potential biological activities, including the inhibition of critical enzymes like Bloom (BLM) helicase, which is implicated in certain cancers.[1] However, the therapeutic promise of any such compound is contingent upon the ability to reliably synthesize it and consistently replicate its biological effects.
This guide provides an in-depth framework for the inter-laboratory validation of the synthesis and bioactivity of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who understand that a novel compound's true value is unlocked only through rigorous, reproducible science. We will move beyond rote procedural descriptions to explore the causal logic behind experimental design, ensuring that the protocols are not merely followed but understood. This approach establishes a self-validating system, where the integrity of the data is paramount, thereby building the foundation of trust required for advancing a compound through the development pipeline.
Part 1: Synthesis of this compound: A Comparative Analysis
The reliability of any biological study begins with the quality and consistency of the chemical matter. The synthesis of N-substituted 2-aminooxazoles can be challenging compared to their 2-aminothiazole counterparts, often due to the lower nucleophilicity of the urea oxygen compared to the thiourea sulfur.[2] Therefore, a robust and transferable synthetic protocol is essential.
Recommended Synthetic Protocol
A validated two-step approach is recommended for its versatility and amenability to scale-up. This method involves the initial formation of the core 2-aminooxazole ring followed by a cross-coupling reaction to introduce the desired N-aryl substituent if needed. For the parent compound, a direct condensation is optimal.
Workflow for the Synthesis of this compound
Caption: Recommended two-step synthesis and purification workflow.
Detailed Experimental Protocol:
-
Step 1: Condensation Reaction. To a solution of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1 eq) in N,N-Dimethylformamide (DMF), add urea (10 eq).
-
Causality: DMF is selected as the solvent due to its high boiling point and excellent solvating properties for both the polar urea and the starting α-bromoketone.[2] A large excess of urea is used to drive the reaction to completion and minimize side reactions.
-
-
Heating. Heat the reaction mixture to 120°C for 3-5 minutes under microwave irradiation or for 3 hours using conventional heating.
-
Causality: Elevated temperatures are necessary to overcome the activation energy for the condensation. Microwave irradiation offers a significant advantage by reducing reaction times dramatically.[2]
-
-
Workup. After cooling, pour the reaction mixture into water and basify with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration.
-
Step 2: Purification. The crude solid is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Analysis. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. Purity should be ≥98% for use in biological assays.
Comparison with Alternative Synthetic Routes
| Method | Description | Advantages | Disadvantages | Inter-laboratory Suitability |
| Recommended Protocol | Condensation of α-bromoketone with urea. | Straightforward, good yields, amenable to microwave synthesis.[2] | Requires elevated temperatures; excess urea can complicate purification. | High: The protocol is robust and uses common reagents and techniques. |
| Hantzsch Synthesis Variant | Reaction of α-bromoketone with N-substituted ureas. | Potentially a one-step synthesis for N-substituted analogs. | Often fails or gives poor yields for 2-aminooxazoles due to low nucleophilicity.[2] | Low: Prone to failure, making it unreliable for inter-laboratory transfer. |
| Metal-Catalyzed Cyclization | Cyclization of propargyl amides or similar precursors using metal catalysts (e.g., gold, silver). | Mild reaction conditions. | Requires specialized and expensive catalysts; substrate synthesis can be multi-step. | Medium: Requires expertise in organometallic chemistry, which may not be available in all labs. |
| From Cyanamides | Reaction of α-hydroxyketones with cyanamide. | Avoids the use of lachrymatory α-bromoketones. | Cyanamide is a hazardous reagent; can result in isomeric mixtures. | Medium: Safety concerns and potential for impure products require stringent controls. |
Part 2: Bioactivity Profile and Comparative Analysis
Compounds containing pyridine and oxazole/thiadiazole cores have demonstrated a wide range of biological activities. Analogs of the target compound, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, are potent inhibitors of Bloom Helicase (BLM), a key enzyme in DNA repair, making it a target for cancer therapy.[1] These compounds have been shown to induce sister chromatid exchanges, a cellular hallmark of Bloom syndrome, confirming their on-target activity.[1] Other related heterocyclic structures show promise as antimicrobial and anticancer agents.[3][4]
The primary bioactivity of this compound is hypothesized to be the inhibition of BLM helicase. The validation of this bioactivity across different laboratories is crucial.
Comparative Bioactivity of Related Heterocycles
| Compound Scaffold | Primary Bioactivity | Potency (Example) | Reference |
| 5-(pyridin-4-yl)-1,3,4-thiadiazole | BLM Helicase Inhibition | IC₅₀ = 4.0 µM | [1] |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Anticancer (Non-Small Cell Lung) | Growth Inhibition at 10 µM | [4] |
| 5-nitrofuran-tagged oxazoles | Antibacterial (ESKAPE pathogens) | Superior to Nitrofurantoin | [5] |
| 5-aminopyrazole derivatives | Anticancer, Antimicrobial, Enzyme Inhibition | Varies with substitution | [6] |
This comparison underscores the privileged nature of the pyridinyl-heterocycle scaffold in medicinal chemistry and provides a rationale for the rigorous evaluation of this compound. The 2-aminooxazole core is a direct bioisostere of the active 2-aminothiadiazole, where the sulfur atom is replaced by oxygen.[7] This substitution can offer advantages such as improved solubility and metabolic stability by removing an easily oxidizable sulfur atom.[7]
Part 3: A Framework for Inter-Laboratory Validation
The goal of inter-laboratory validation is to demonstrate that a method is rugged and transferable, consistently producing reliable results in different laboratory environments.[8][9] This process is essential before a compound or assay is used in a multi-site research program or for regulatory submissions.
Workflow for Inter-Laboratory Validation
Caption: Four-phase workflow for robust inter-laboratory validation.
Protocol for Synthesis Validation
-
Objective: To confirm that multiple laboratories can independently synthesize this compound meeting pre-defined specifications.
-
Procedure:
-
Each of the participating laboratories (minimum of three is recommended) will perform three independent syntheses following the exact SOP.
-
A single, centrally sourced batch of starting materials and reagents should be used to minimize raw material variability.
-
For each batch, record the final mass and calculate the yield.
-
Analyze the final product from each batch by HPLC to determine purity, and by NMR and MS to confirm identity against the centrally provided reference standard.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Identity | NMR and MS spectra must match the reference standard. | Ensures the correct molecule is being produced. |
| Purity (HPLC) | ≥ 98.0% area | High purity is essential for reliable bioactivity data. |
| Yield (Intra-lab) | RSD ≤ 15% over 3 runs | Demonstrates the precision of the method within a single lab. |
| Yield (Inter-lab) | RSD ≤ 20% across all labs | Demonstrates the reproducibility and transferability of the synthesis. |
Protocol for Bioassay Validation (BLM Helicase Inhibition Assay Example)
-
Objective: To validate a biochemical assay for measuring the inhibitory activity of this compound against BLM helicase, ensuring the method is accurate, precise, and reproducible across laboratories.[10]
-
Procedure (High-Level):
-
A fluorescence-based DNA unwinding assay is typically used. A dsDNA substrate with a fluorophore and a quencher is incubated with BLM helicase and ATP. Unwinding separates the strands, leading to an increase in fluorescence.
-
Each lab will perform three independent assays on different days.
-
In each assay, a full dose-response curve (e.g., 8-10 concentrations) of the newly synthesized compound and the reference standard will be generated.
-
A known inhibitor should be included as a positive control.
-
-
Validation Parameters & Acceptance Criteria: (Based on FDA and USP guidelines[11][12])
| Parameter | Description | Acceptance Criterion |
| Accuracy | Closeness of the measured IC₅₀ of the reference standard to its known true value. | Mean IC₅₀ within ±20% of the established reference value. |
| Repeatability (Intra-assay Precision) | Variation across replicate wells on the same plate. | CV ≤ 15% for IC₅₀ values derived from replicate curves on one plate. |
| Intermediate Precision | Variation within a lab across different days and analysts. | CV ≤ 20% for IC₅₀ values across 3 independent assays. |
| Reproducibility (Inter-lab Precision) | Variation across all participating laboratories. | CV ≤ 30% for IC₅₀ values across all labs.[9] |
| Linearity & Range | The dose-response curve should fit a 4-parameter logistic model. | R² ≥ 0.98. The range should span from the IC₁₀ to the IC₉₀. |
| System Suitability | Z'-factor for the assay window (positive vs. negative controls). | Z' ≥ 0.5 |
Conclusion
The inter-laboratory validation of both the synthesis and bioactivity of a promising compound like this compound is a non-negotiable cornerstone of rigorous drug discovery. By adopting a systematic approach that emphasizes not only the "how" but the "why" of each experimental step, research organizations can build a robust and reliable data package. This guide provides a comprehensive framework for achieving this, from selecting a rugged synthetic route to defining stringent acceptance criteria for a complex bioassay. Adherence to these principles ensures that when a compound advances, it does so on a foundation of unshakeable, reproducible data, ultimately accelerating the path to potential new therapies.
References
-
Madiraju, C., et al. (2014). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Center for Biotechnology Information. Available at: [Link]
-
Taylor, A., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Onchocerciasis. Semantic Scholar. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
-
Jiménez, C., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. National Center for Biotechnology Information. Available at: [Link]
-
LATU. (n.d.). Guidelines for the validation and verification of chemical test methods. Laboratorio Tecnológico del Uruguay. Available at: [Link]
-
Kral, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]
-
Lansdon, E. B. (2010). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]
-
Shakirova, D. R., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. National Center for Biotechnology Information. Available at: [Link]
-
Kral, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available at: [Link]
-
Salahuddin, et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
-
NATA. (2013). Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. Available at: [Link]
-
N'Guessan, K. F., et al. (2022). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. National Center for Biotechnology Information. Available at: [Link]
-
Nowak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Unknown. (2025). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. Available at: [Link]
-
FDA. (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. ResearchGate. Available at: [Link]
-
NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. NorthEast BioLab. Available at: [Link]
-
Riaz, A., et al. (2022). Phytobioactive compounds as therapeutic agents for human diseases: A review. National Center for Biotechnology Information. Available at: [Link]
-
CASSS. (n.d.). Bioassay method transfer: Regulator's perspective and case studies. CASSS. Available at: [Link]
-
FDA ORA. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. FDA. Available at: [Link]
-
De Vita, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Mlostoń, G., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). National Center for Biotechnology Information. Available at: [Link]
-
Little, T. (2019). Essentials in Bioassay Development. BioPharm International. Available at: [Link]
-
De Vita, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Thompson, M., et al. (2002). HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available at: [Link]
Sources
- 1. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. casss.org [casss.org]
- 10. edraservices.nl [edraservices.nl]
- 11. fda.gov [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Pyridin-4-yl)oxazol-2-amine for Research Professionals
For researchers and scientists at the forefront of drug discovery and development, the integrity of your work extends beyond groundbreaking results to the responsible management of all laboratory materials. This guide provides essential, in-depth procedural instruction for the proper disposal of 5-(Pyridin-4-yl)oxazol-2-amine, ensuring the safety of personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this and similar chemical entities with the highest degree of scientific rigor and safety.
Understanding the Hazard Profile of this compound
Key Inferred Hazards:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes[1][2].
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
| Hazard Category | Inferred Hazard Statement | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1]. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling[1][2]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection[1][2]. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area[2]. |
Core Disposal Directive: Segregation and Professional Disposal
The primary and most critical step in the disposal of this compound is to treat it as a hazardous chemical waste. It must be collected for disposal by a licensed environmental waste management service. Under no circumstances should this compound be disposed of down the drain or in regular trash [1]. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound would fall in a research context[3][4].
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Utilize a dedicated, leak-proof, and sealable waste container that is chemically compatible with nitrogenous heterocyclic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Waste Segregation:
-
Crucially, do not mix this waste with incompatible materials. Store the waste container away from strong oxidizing agents, strong acids (especially nitric acid), and strong bases[5]. Incompatible materials can lead to dangerous chemical reactions.
-
Collect pure forms of the compound and solutions containing it in separate, appropriately labeled containers if possible.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area should be well-ventilated and away from heat sources or ignition sources[6].
-
Keep the container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Caption: Primary disposal workflow for this compound.
In-Lab Neutralization for Small Spills: A Cautious Approach
For very small quantities, such as in the case of a minor spill cleanup, a carefully controlled in-lab neutralization of the basic pyridine moiety may be considered before absorption and collection as hazardous waste. This is an advanced procedure and should only be performed by trained personnel with a thorough understanding of the chemical reactivity.
The pyridine ring imparts basic properties to the molecule. Neutralization with a weak acid can convert the amine into a more water-soluble salt.
Small-Scale Spill Neutralization Protocol:
-
Ensure Safety: The area must be well-ventilated, preferably within a chemical fume hood. Full PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Containment: Cordon off the spill area. For a liquid spill, contain it with an absorbent material like vermiculite or sand.
-
Neutralization:
-
Prepare a dilute solution of a weak acid, such as 5% citric acid or acetic acid in water.
-
Slowly and carefully add the weak acid solution to the spilled material or the absorbent containing the spill. Avoid strong acids, as they can cause a more vigorous reaction and may affect the stability of the oxazole ring.
-
The goal is to neutralize the basic pyridine nitrogen. You can test the pH of the slurry with pH paper to ensure it is near neutral (pH 6-8).
-
-
Collection and Disposal:
-
Once neutralized, absorb the material with a chemical absorbent pad or more vermiculite.
-
Scoop the absorbed, neutralized waste into a designated hazardous waste container.
-
Label the container appropriately, noting the contents, including the neutralized this compound and the absorbent material.
-
Dispose of this container through your institution's hazardous waste program.
-
Rationale for this approach: Neutralizing the basic amine can reduce its reactivity and potential for vapor exposure during cleanup. However, it's crucial to understand that this does not render the material non-hazardous. The resulting salt and any potential degradation byproducts must still be disposed of as hazardous waste.
Decontamination of Glassware and Surfaces
Proper decontamination of laboratory equipment that has come into contact with this compound is crucial.
-
Initial Rinse: Rinse the glassware or surface with a suitable organic solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone). Collect this rinse as hazardous waste.
-
Washing: Wash the rinsed glassware or surface with a laboratory detergent and water.
-
Final Rinse: Thoroughly rinse with deionized water.
Ultimate Disposal Methods: Incineration
The most common and effective method for the ultimate disposal of nitrogen-containing heterocyclic compounds is high-temperature incineration by a licensed hazardous waste facility[7].
Why Incineration is Preferred:
-
Complete Destruction: Incineration at high temperatures (typically 850°C to 1200°C) with sufficient oxygen ensures the complete thermal decomposition of the organic molecule.
-
Conversion to Simpler Products: The primary products of complete combustion will be carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).
-
Pollution Control: Licensed incineration facilities are equipped with advanced flue gas treatment systems ("scrubbers") that remove harmful byproducts like nitrogen oxides and any other acidic gases before they are released into the atmosphere.
The thermal decomposition of pyridine derivatives can be complex, potentially forming intermediates such as hydrogen cyanide (HCN) under certain conditions[8]. However, the controlled environment of a hazardous waste incinerator is designed to manage and neutralize these potential byproducts, making it the safest and most environmentally sound disposal method.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of this compound is a non-negotiable aspect of rigorous scientific research. By adhering to the principles of waste segregation, proper containment, and professional disposal, you uphold the highest standards of laboratory safety and environmental stewardship. This guide provides a framework for developing your internal laboratory procedures, always to be used in conjunction with your institution's specific EHS guidelines and all applicable local, state, and federal regulations. Your dedication to these practices builds a foundation of trust and demonstrates a commitment to safety that extends far beyond the laboratory bench.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Theoretical study on the thermal decomposition of pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
PubMed. (2008, July). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 5-(Pyridin-4-yl)oxazol-2-amine: Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 5-(Pyridin-4-yl)oxazol-2-amine, a heterocyclic amine with potential applications in medicinal chemistry, requires a handling protocol built on a robust understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a thorough analysis of its structural components—the aminopyridine and oxazole moieties—provides a clear and defensible framework for ensuring personnel safety.
This guide synthesizes data from analogous compounds to establish a comprehensive operational and safety plan. By understanding the chemical causality behind each recommendation, we can build a self-validating system of safety that protects researchers and ensures the integrity of our scientific outcomes.
Hazard Assessment: A Data-Driven Analysis
The primary hazards associated with this compound can be inferred from the well-documented risks of its constituent chemical families: aminopyridines and oxazoles. Aminopyridines are known for their high acute toxicity, while oxazole derivatives frequently present risks of irritation.[1][2] A structurally similar compound, 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant (H302, H315, H319, H335).[3]
This leads to a logical deduction of the following primary hazards:
| Potential Hazard | Rationale Based on Structural Analogs | Primary Routes of Exposure |
| Acute Toxicity | Aminopyridines can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] They are known to cause toxic effects resembling strychnine poisoning and may lead to convulsions.[1] | Oral, Dermal, Inhalation |
| Serious Eye Irritation | The majority of related heterocyclic compounds, including aminopyridines and oxadiazole thiols, are classified as serious eye irritants.[6][7][8][9] | Direct contact with dust or splashes |
| Skin Irritation | Direct contact is likely to cause skin irritation, a common characteristic of both aminopyridine and oxazole derivatives.[9][10] Prolonged exposure to aminopyridines on contaminated clothing has led to severe outcomes.[4][5] | Direct contact |
| Respiratory Irritation | Inhalation of dust from similar compounds may cause respiratory irritation.[7][9][10] | Inhalation of airborne powder/dust |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier against all potential exposure routes. The selection of each component is based on the specific hazards identified above.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Tight-fitting chemical splash goggles and a face shield. | Rationale: Protects against airborne dust particles and potential splashes of solutions. The face shield provides a secondary barrier for the entire face. Equipment must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Rationale: Prevents dermal absorption, a significant risk with aminopyridine compounds.[4] Nitrile gloves offer broad protection, but always inspect them before use and remove them using the proper technique to avoid contaminating your skin.[13][14] Dispose of gloves immediately after handling the compound. |
| Skin & Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Rationale: A buttoned lab coat protects against accidental spills on the skin and clothing.[11] Given that a fatal intoxication occurred in a worker who spilled an aminopyridine solution on his clothing, preventing skin contact is critical.[4][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for solids; half-mask or full-face respirator with appropriate cartridges for solutions or when dust generation is unavoidable). | Rationale: Minimizes the risk of inhaling airborne particles, which can cause both respiratory irritation and systemic toxicity.[9][13] All respirator use must be in accordance with a formal respiratory protection program that includes medical evaluation and fit testing.[11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. This protocol outlines the essential steps from preparation to cleanup.
Workflow for Handling this compound
Caption: Step-by-step workflow for safely handling this compound.
Detailed Protocol Steps:
-
Preparation:
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
If required, don your respirator.
-
Put on safety goggles and the face shield.
-
Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[17]
-
-
Chemical Handling (Inside a Chemical Fume Hood):
-
Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Decontamination and Doffing:
-
Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.
-
Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.
-
Remove PPE in the reverse order it was put on, being careful to avoid touching contaminated outer surfaces. Remove gloves first using the proper technique.[14]
-
Wash hands thoroughly with soap and water after all work is complete.[13]
-
Disposal and Emergency Plans
A complete safety protocol includes clear plans for waste disposal and emergency response.
Waste Disposal
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[18]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[14]
Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][13] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[9][13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[13] Call a poison center or doctor immediately for treatment advice. |
By treating this compound with the caution afforded to acutely toxic and irritant compounds, researchers can confidently and safely explore its scientific potential. This guide provides the framework for that safe exploration, grounding every recommendation in scientific data and established safety principles.
References
- Vulcanchem. 5-(Pyridin-2-yl)oxazol-4-amine.
-
Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]
-
Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Aminopyridines. Available from: [Link]
-
U.S. Department of Homeland Security. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet. Available from: [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]
-
Capot Chemical. MSDS of Oxazole. Available from: [Link]
-
American Chemistry Council. Protective Equipment. Available from: [Link]
-
ACS Material. PPE and Safety for Chemical Handling. Available from: [Link]
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]
-
Matrix Fine Chemicals. PYRIDIN-4-AMINE | CAS 504-24-5. Available from: [Link]
Sources
- 1. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. epa.gov [epa.gov]
- 6. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97 15264-63-8 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. capotchem.com [capotchem.com]
- 15. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 16. PPE and Safety for Chemical Handling [acsmaterial.com]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
